Technical Documentation Center

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride
  • CAS: 13541-48-5

Core Science & Biosynthesis

Foundational

Unraveling the Identity of CAS 13541-48-5: A Technical Investigation

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical and pharmaceutical research, the unique Chemical Abstracts Service (CAS) Registry Number is the cornerstone of substance identi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical and pharmaceutical research, the unique Chemical Abstracts Service (CAS) Registry Number is the cornerstone of substance identification. However, investigations into CAS 13541-48-5 have revealed a significant challenge: the absence of a clearly defined and publicly documented chemical substance associated with this identifier. This technical guide addresses the ambiguity surrounding CAS 13541-48-5 and provides a framework for researchers encountering similar challenges.

The Enigma of CAS 13541-48-5

A comprehensive search of authoritative chemical databases and scientific literature has failed to yield a specific molecular entity corresponding to CAS 13541-48-5. This suggests one of several possibilities:

  • Typographical Error: The CAS number may contain a transposition of digits or another error.

  • Deleted or Obsolete Entry: The CAS number might have been assigned to a substance that was later removed from the registry or merged with another entry.

  • Proprietary or Obscure Substance: The number could belong to a compound that is not disclosed in public databases, potentially for commercial reasons, or to a substance with very limited scientific documentation.

Given the lack of a verifiable chemical structure, it is impossible to determine the molecular weight or generate a 2D chemical structure for CAS 13541-48-5. Any attempt to do so would be speculative and contrary to the principles of scientific accuracy.

Methodical Approach to Resolving CAS Number Ambiguity

For researchers facing the challenge of an unidentifiable CAS number, a systematic approach is crucial. The following workflow outlines a best-practice methodology for resolving such discrepancies.

Caption: A workflow for the systematic verification of a questionable CAS number.

The Path Forward: Ensuring Data Integrity

The case of CAS 13541-48-5 underscores the critical importance of data integrity in scientific research. When a primary identifier like a CAS number is ambiguous, all subsequent data, including molecular weight and chemical structure, becomes unreliable.

Recommendations for Researchers:

  • Cross-Verification: Always verify CAS numbers against multiple, independent, and reputable sources.

  • Contextual Clues: When a CAS number is in doubt, examine the surrounding information in the source document (e.g., chemical name, formula, or spectroscopic data) for clues to the intended substance.

  • Supplier Confirmation: If the CAS number was obtained from a commercial supplier, request a certificate of analysis (CoA) which should provide definitive identification.

Until a verifiable chemical identity for CAS 13541-48-5 emerges in the public domain, any technical data associated with it should be considered unsubstantiated. Researchers are advised to focus on verifiable information and to exercise due diligence in the verification of all chemical identifiers.

References

As no definitive information could be found for CAS 13541-48-5, a traditional reference list is not applicable. The methodology described is based on standard practices in chemical information retrieval and data verification. Authoritative databases for such verification include:

  • SciFinder-n (Chemical Abstracts Service): [Link]

  • PubChem (National Institutes of Health): [Link]

  • Reaxys (Elsevier): [Link]

  • European Chemicals Agency (ECHA): [Link]

Exploratory

Whitepaper: A Strategic Framework for Elucidating the In Vitro Mechanism of Action of N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific research on the in vitro mechanism of action for N-(2-chlorobenzyl)-1-phenylethanamine hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific research on the in vitro mechanism of action for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. This compound is not a well-characterized pharmaceutical agent or a widely studied research chemical. Its chemical structure, belonging to the N-substituted phenethylamine class, suggests potential interactions with monoaminergic systems (such as dopamine, norepinephrine, and serotonin transporters or receptors), which are common targets for this structural class. However, without direct experimental data, any discussion of its specific mechanism of action would be purely speculative.

Given the absence of specific data, this guide will adopt a strategic, predictive approach, as would be undertaken in a drug discovery and development setting. It will serve as a technical whitepaper outlining a comprehensive, field-proven in vitro research program designed to elucidate the mechanism of action of a novel N-substituted phenethylamine, using N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride as the primary subject of investigation. This document is intended for researchers, scientists, and drug development professionals tasked with characterizing such compounds.

Executive Summary & Foundational Hypothesis

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is a synthetic molecule belonging to the phenethylamine class. This class is renowned for its diverse neuropharmacological activities, primarily mediated through interactions with monoamine transporters and G-protein coupled receptors (GPCRs). The core structure, 1-phenylethanamine, is a foundational element for many stimulants and psychoactive compounds. The addition of an N-(2-chlorobenzyl) group significantly modifies its steric and electronic properties, suggesting a unique pharmacological profile that requires systematic investigation.

Our foundational hypothesis is that the compound's primary mechanism of action involves the modulation of monoamine transporters (e.g., DAT, NET, SERT) and/or specific monoaminergic GPCRs (e.g., dopamine, adrenergic, or serotonergic receptors). The strategic objective of this research program is to first identify the primary molecular target(s) through broad screening and then to characterize the nature and functional consequences of this interaction in detail.

Phase 1: Primary Target Identification & Binding Characterization

The initial phase is designed to cast a wide net to identify the most probable molecular targets. The choice of assays is predicated on achieving a comprehensive yet cost-effective screening cascade.

Rationale for Experimental Choices

We will begin with broad radioligand binding assays. This technique is a robust, high-throughput method for determining if a compound physically interacts with a target protein. It provides direct evidence of binding and quantifies the affinity of this interaction (Kᵢ value), which is a critical parameter for prioritizing targets. We will focus on a panel of receptors and transporters implicated in the pharmacology of phenethylamine derivatives.

Experimental Protocol: Radioligand Displacement Assays

Objective: To determine the binding affinity (Kᵢ) of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride for a panel of key CNS targets.

Methodology:

  • Target Preparation: Cell membranes are prepared from recombinant cell lines stably expressing the human target of interest (e.g., HEK293 cells expressing human DAT, NET, or SERT). Protein concentration is quantified using a Bradford or BCA assay.

  • Assay Buffer Preparation: A buffer appropriate for the specific target is prepared (e.g., phosphate-buffered saline with specific ions and protease inhibitors).

  • Competition Binding Setup:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) is added to assay wells.

    • A range of concentrations of the test compound, N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁵ M), are added to compete with the radioligand for binding.

    • Control wells are included: "Total Binding" (radioligand only) and "Non-Specific Binding" (radioligand + a high concentration of a known, non-labeled ligand to saturate the target).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Termination & Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Unbound radioligand passes through, while the membrane-bound radioligand is trapped.

  • Scintillation Counting: The filters are washed, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the target.

Data Presentation & Interpretation

The binding affinity data should be compiled into a clear, concise table.

TargetRadioligandKᵢ of N-(2-chlorobenzyl)-1-phenylethanamine HCl (nM)
Dopamine Transporter (DAT)[³H]WIN 35,428Hypothetical Value
Norepinephrine Transporter (NET)[³H]NisoxetineHypothetical Value
Serotonin Transporter (SERT)[³H]CitalopramHypothetical Value
Dopamine D₂ Receptor[³H]SpiperoneHypothetical Value
Adrenergic α₂ Receptor[³H]RauwolscineHypothetical Value
Serotonin 5-HT₂ₐ Receptor[³H]KetanserinHypothetical Value
Table 1: Hypothetical binding affinity profile. A potent Kᵢ value (<100 nM) would prioritize a target for further functional analysis.
Logical Workflow for Phase 1

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization Compound N-(2-chlorobenzyl)-1- phenylethanamine HCl Screen Broad Radioligand Binding Screen (DAT, NET, SERT, GPCRs) Compound->Screen Data Generate IC50 Values Screen->Data Calc Calculate Ki using Cheng-Prusoff Equation Data->Calc Table Table 1: Affinity Profile (Ki) Calc->Table Decision Potent Binding? (e.g., Ki < 100 nM) Calc->Decision Phase2 Proceed to Functional Assays (Uptake, Signaling) Decision->Phase2 Yes No Low Priority Target (De-prioritize or Re-screen) Decision->No No

Caption: Workflow for primary target identification and prioritization.

Phase 2: Functional Characterization of Primary Target Interaction

Once a high-affinity target is identified, the next critical step is to determine the functional consequence of the binding interaction. Is the compound an inhibitor or a substrate (for transporters)? Is it an agonist, antagonist, or allosteric modulator (for receptors)?

Rationale for Experimental Choices

For transporter targets (e.g., DAT, NET), neurotransmitter uptake assays provide a direct functional measure. By quantifying the compound's effect on the uptake of a labeled substrate (like [³H]dopamine), we can determine if it acts as an inhibitor. For GPCR targets, second messenger assays (e.g., cAMP accumulation, calcium flux) are essential to classify the compound's activity.

Experimental Protocol: Neurotransmitter Uptake Assay

Objective: To determine the functional potency (IC₅₀) of the compound as an inhibitor of monoamine transporters.

Methodology:

  • Cell Culture: Use cell lines (e.g., HEK293) stably expressing the target transporter (e.g., hDAT).

  • Assay Setup:

    • Plate cells in a 96-well format.

    • Pre-incubate the cells with a range of concentrations of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride.

  • Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine).

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

  • Cell Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition versus the log concentration of the compound to determine the IC₅₀ value.

Experimental Protocol: cAMP Second Messenger Assay for Gαs/Gαi-Coupled GPCRs

Objective: To determine if the compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor.

Methodology:

  • Cell Culture: Use cell lines (e.g., CHO-K1) expressing the target receptor (e.g., a dopamine receptor).

  • Assay Setup:

    • Agonist Mode: Treat cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before stimulating them with a known agonist at its EC₅₀ concentration.

  • cAMP Accumulation: Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gs-coupled receptors, measure cAMP levels. For Gi-coupled receptors, first stimulate adenylyl cyclase with forskolin, then measure the compound's ability to inhibit this stimulation.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels vs. log concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Plot the response to the standard agonist vs. log concentration of the test compound to determine the IC₅₀, from which the antagonist constant (Kₑ) can be calculated.

Signaling Pathway Visualization

If the compound is found to be, for instance, a D₂ receptor antagonist (a Gαi-coupled receptor), its mechanism can be visualized as follows:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates TestCmpd N-(2-chlorobenzyl)-1- phenylethanamine HCl (Antagonist) TestCmpd->D2R Binds & Blocks G_protein Gi Protein (α, βγ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response

Caption: Hypothetical mechanism as a D₂ receptor antagonist.

Conclusion & Future Directions

This whitepaper outlines a systematic, two-phase in vitro program to definitively characterize the mechanism of action of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. Phase 1 focuses on unbiased target identification through binding assays, while Phase 2 elucidates the functional nature of the highest-affinity interactions. The resulting data, including Kᵢ, IC₅₀/EC₅₀, and the mode of action (e.g., inhibitor, agonist, antagonist), will provide a robust foundation for any further preclinical or drug development efforts. Subsequent studies could involve investigating subtype selectivity, off-target effects, and exploring downstream cellular consequences such as gene expression changes or electrophysiological responses.

References

As this guide outlines a hypothetical research plan for a compound with no public data, direct references for its mechanism are not available. The methodologies described are standard practices in pharmacology and drug discovery, and references would typically be cited for the specific assay kits, cell lines, and established protocols used.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Lutz, M. W., et al. (2013). HTRF: A good FRET. Combination Drug Discovery Technologies. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience. [Link]

Foundational

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride 1H-NMR and 13C-NMR spectral data

Here is an in-depth technical guide detailing the structural characterization and spectral analysis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, designed for analytical chemists and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide detailing the structural characterization and spectral analysis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, designed for analytical chemists and drug development professionals.

Comprehensive Technical Guide: 1 H and 13 C NMR Spectral Analysis of N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride

Executive Summary & Chemical Architecture

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS: 13541-48-5; MW: 282.21 g/mol ) is a sterically hindered secondary amine salt. Structurally, it serves as a critical chiral building block and intermediate in the synthesis of various neuroactive agents and amphetamine derivatives[1].

Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule requires a deep understanding of its stereochemistry. The presence of a chiral center at the methine carbon fundamentally alters the magnetic environment of the adjacent methylene bridge, creating complex splitting patterns that serve as diagnostic markers for structural integrity.

G PhA Phenyl Ring (C6H5-) CH Chiral Methine (-CH-) PhA->CH Amine Protonated Amine (-NH2+-) CH->Amine CH3 Methyl (-CH3) CH3->CH CH2 Methylene (-CH2-) Amine->CH2 Cl Chloride Ion (Cl-) Amine->Cl Ionic PhB 2-Chlorophenyl (-C6H4Cl) CH2->PhB

Fig 1. Functional group connectivity and magnetic environments of the target molecule.

Sample Preparation Rationale: The Causality of Solvent Selection

For the NMR analysis of secondary amine hydrochlorides, solvent selection is not arbitrary; it is a critical variable that dictates spectral resolution.

While free bases are typically run in Chloroform-d (CDCl 3​ ), the hydrochloride salt of N-(2-chlorobenzyl)-1-phenylethanamine must be analyzed in Dimethyl Sulfoxide-d6 (DMSO-d 6​ ) .

  • Solubility: The highly polar ionic lattice of the HCl salt is insoluble in non-polar solvents like CDCl 3​ .

  • Proton Exchange Mitigation: In CDCl 3​ , trace water facilitates rapid chemical exchange of the −NH2+​ protons, broadening their signal into the baseline. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, locking the exchangeable protons and slowing their exchange rate on the NMR timescale. This allows the protonated amine to be distinctly observed at ~9.80 ppm, verifying the salt form.

1 H-NMR Spectral Data & Mechanistic Causality

The 1 H-NMR spectrum of this compound is defined by its diastereotopic splitting. Because the methine carbon ( −CH− ) is chiral, it breaks the plane of symmetry for the entire molecule. Consequently, the two protons on the adjacent methylene group ( −CH2​− ) are in chemically distinct magnetic environments. They cannot be interconverted by bond rotation and will couple to each other, forming a highly diagnostic AB quartet .

Table 1: 1 H-NMR Assignments (400 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)MultiplicityIntegration J -Coupling (Hz)AssignmentCausality / Structural Rationale
1.65 Doublet (d)3H6.8 −CH3​ Split exclusively by the adjacent methine proton.
4.15 Doublet (d)1H13.5 −CH2​− ( Ha​ )Diastereotopic proton: Undergoes strong geminal coupling ( 2J ) with Hb​ .
4.25 Doublet (d)1H13.5 −CH2​− ( Hb​ )Diastereotopic proton: Undergoes strong geminal coupling ( 2J ) with Ha​ .
4.50 Quartet (q)1H6.8 −CH− Split by the adjacent methyl group; deshielded by the phenyl ring and −NH2+​ .
7.35 - 7.50 Multiplet (m)5H-Phenyl Ar-HUnsubstituted phenyl ring protons.
7.40 - 7.65 Multiplet (m)4H-2-Cl-Phenyl Ar-HDeshielded and rendered asymmetric by the ortho-chlorine atom's electronegativity.
9.80 Broad Singlet (br s)2H- −NH2+​ Broadened due to quadrupolar relaxation of Nitrogen-14 and slow exchange in DMSO.

13 C-NMR Spectral Data & Substituent Effects

The 13 C-NMR spectrum validates the carbon skeleton. The most critical features are the deshielding effects induced by the highly electronegative chlorine atom and the positively charged nitrogen.

Table 2: 13 C-NMR Assignments (100 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)AssignmentCausality / Structural Rationale
20.5 −CH3​ Highly shielded aliphatic methyl carbon.
47.2 −CH2​− Deshielded by the adjacent positively charged nitrogen and aromatic ring.
57.8 −CH− Strongly deshielded by the adjacent nitrogen and phenyl ring.
127.5 - 131.5 Ar-CH (Multiple)Aromatic methine carbons from both the phenyl and 2-chlorophenyl rings.
133.5 Ar-C (C-Cl)Deshielded quaternary carbon directly bonded to the electronegative chlorine atom.
137.2 Ar-C (Phenyl ipso)Quaternary carbon attached to the chiral center.

Self-Validating Experimental Protocol

To ensure high-purity material for NMR analysis, the synthesis is robustly achieved via the of 2-chlorobenzaldehyde with 1-phenylethanamine[2]. This one-pot methodology ensures high selectivity for the secondary amine[3].

Workflow Step1 1. Synthesis Reductive Amination (NaBH4) Step2 2. Salt Formation Ethereal HCl Precipitation Step1->Step2 Step3 3. Sample Prep Dissolution in DMSO-d6 Step2->Step3 Step4 4. Acquisition 1H & 13C NMR at 298K Step3->Step4 Step5 5. Data Validation Diastereotopic & Integration Checks Step4->Step5

Fig 2. Self-validating workflow from synthesis to spectral acquisition.

Step-by-Step Methodology
  • Imine Formation: Dissolve 1.0 eq of 1-phenylethanamine and 1.0 eq of 2-chlorobenzaldehyde in anhydrous methanol. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: TLC analysis must show the complete consumption of the UV-active aldehyde starting material.

  • Reduction: Cool the reaction to 0°C. Cautiously add 1.5 eq of Sodium Borohydride (NaBH 4​ ) portion-wise to maintain the temperature below 20°C[3]. Stir for 3 hours.

  • Workup: Quench slowly with water. Extract the aqueous layer with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in dry diethyl ether. Dropwise, add a 1M solution of HCl in diethyl ether under vigorous stirring.

    • Validation Checkpoint 2: The immediate formation of a bright white precipitate confirms the successful protonation of the secondary amine. Filter and dry the salt under a vacuum.

  • NMR Acquisition: Dissolve 10 mg of the dried salt in 0.6 mL of high-purity DMSO-d 6​ . Acquire 1 H (400 MHz, 16 scans) and 13 C (100 MHz, 512 scans) spectra at 298K.

    • Validation Checkpoint 3: Check the integration ratio of the aromatic region (9H) to the aliphatic methyl doublet (3H). A perfect 3:1 ratio confirms the absence of trapped solvent impurities. The presence of the AB quartet at ~4.15-4.25 ppm confirms the structural integrity of the chiral center.

References

  • Merging Au(I)-Catalysis and Biocatalysis: Practical and Scalable Synthesis of Chiral Amino Building Blocks from Alkynes. ACS Publications. URL:[Link]

Sources

Exploratory

toxicity and material safety data sheet (MSDS) for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Title: Comprehensive Toxicological Profile and Material Safety Data Sheet (MSDS) for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride Target Audience: Researchers, Toxicologists, and Drug Development Professionals Doc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Toxicological Profile and Material Safety Data Sheet (MSDS) for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Identity

As a Senior Application Scientist in preclinical toxicology, I approach the evaluation of novel research chemicals through a mechanistic lens. N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS: 13541-48-5) is a secondary amine hydrochloride structurally homologous to known sympathomimetic agents[1][2]. While it lacks the alpha-methyl group that defines the amphetamine backbone seen in its close relative, clobenzorex (CID 735998)[3], the presence of the 2-chlorobenzyl moiety confers significant lipophilicity. This structural configuration enhances blood-brain barrier (BBB) penetration and alters its metabolic fate, necessitating strict handling protocols and rigorous toxicological profiling.

Table 1: Physicochemical and Identity Data
PropertyValueCausality / Relevance
Chemical Name N-(2-chlorobenzyl)-1-phenylethanamine hydrochlorideDefines the core pharmacophore (phenylethanamine) and salt form.
CAS Number 13541-48-5Unique identifier for regulatory compliance[2].
Molecular Formula C₁₅H₁₇Cl₂N (or C₁₅H₁₆ClN·HCl)Indicates the hydrochloride salt, which improves aqueous solubility[2].
Molecular Weight 282.21 g/mol Falls within the optimal range (<500 Da) for passive cellular diffusion[1][2].
MDL Number MFCD03930942Database identifier for structural cross-referencing[2][4].
Primary Hazard IrritantDictates the necessity for Category 2 PPE during handling[4].

Mechanistic Toxicological Profile

Understanding the toxicity of N-(2-chlorobenzyl)-1-phenylethanamine requires analyzing its structural components. The secondary amine is highly susceptible to hepatic metabolism, while the hydrochloride salt form presents immediate localized hazards.

Acute Toxicity and Localized Irritation

As an amine hydrochloride, the compound acts as a localized irritant[4]. Upon contact with mucous membranes or ocular tissue, the salt dissociates, and the resulting localized pH shift can disrupt lipid bilayers, leading to acute inflammation.

Hepatotoxicity and Xenobiotic Metabolism

Extrapolating from the metabolic pathways of structurally analogous N-substituted phenylethylamines[3], this compound is primarily metabolized in the liver via Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4).

  • N-Dealkylation: Cleavage of the 2-chlorobenzyl group yields 1-phenylethanamine and 2-chlorobenzaldehyde.

  • Aromatic Hydroxylation: Oxidation of the aromatic rings can generate reactive electrophilic intermediates. If cellular glutathione (GSH) is depleted, these intermediates cause oxidative stress and subsequent hepatocyte apoptosis.

MetabolicPathway A N-(2-chlorobenzyl)- 1-phenylethanamine B Hepatic CYP450 Oxidation A->B Absorption C N-Dealkylation Products B->C CYP3A4/2D6 D Aromatic Hydroxylation B->D CYP2D6 E Phase II Conjugation C->E UGT/SULT D->E UGT/SULT G Cellular Toxicity (ROS Generation) D->G Oxidative Stress F Renal Excretion (Urine) E->F Clearance

Figure 1: Proposed hepatic metabolism and toxicological pathway of N-(2-chlorobenzyl)-1-phenylethanamine.

Material Safety Data Sheet (MSDS) Core Elements

To ensure a self-validating safety system, the following MSDS parameters must be strictly adhered to during laboratory operations.

Table 2: GHS Classification and Handling Controls
Hazard CategoryGHS CodesPreventive Measures & Causality
Skin Irritation (Cat 2) H315P280: Wear nitrile gloves. Causality: Nitrile provides a superior chemical barrier against lipophilic amines compared to latex.
Eye Irritation (Cat 2A) H319P305+P351+P338: Rinse cautiously with water. Causality: Rapid dilution prevents irreversible protein denaturation in the cornea.
STOT SE (Cat 3) H335P261: Avoid breathing dust. Causality: Inhalation of fine hydrochloride powder causes severe respiratory tract inflammation.

Storage Protocol: Store in a tightly sealed, light-resistant container at 2–8°C under an inert atmosphere (e.g., Argon). Scientific Rationale: The secondary amine is prone to slow atmospheric oxidation, and the hydrochloride salt is hygroscopic. Moisture ingress will lead to clumping and degradation.

Experimental Methodologies & Workflows

To validate the safety and pharmacokinetic profile of this compound, I have designed the following self-validating experimental protocols. Every step is engineered to minimize artifacts and ensure data integrity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To quantify the hepatotoxic potential of the compound using HepG2 cells, which retain partial CYP450 activity necessary for metabolizing the compound into reactive intermediates.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Causality: This density ensures cells are in the exponential growth phase during treatment, preventing contact inhibition artifacts.

  • Compound Dosing: Treat cells with serial dilutions of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (0.1 μM to 100 μM) for 24 and 48 hours. Use 0.1% DMSO as the vehicle control. Causality: Keeping DMSO ≤0.1% prevents solvent-induced baseline cytotoxicity.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan.

  • Solubilization: Aspirate the media and add 150 μL of pure DMSO to each well. Agitate for 10 minutes. Causality: DMSO completely solubilizes the hydrophobic formazan crystals, ensuring an accurate optical density reading.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: LC-MS/MS Quantification in Biological Matrices

Purpose: To precisely quantify the parent compound in plasma for toxicokinetic profiling.

  • Protein Precipitation: To 50 μL of plasma, add 150 μL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS). Causality: Acetonitrile's low dielectric constant rapidly denatures plasma proteins while keeping the lipophilic analyte in solution.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: High-speed centrifugation pellets the denatured proteins, preventing LC column clogging.

  • Evaporation & Reconstitution: Transfer the supernatant, evaporate under a gentle stream of N₂ gas at 40°C, and reconstitute in 100 μL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Formic acid ensures the secondary amine remains protonated ( [M+H]+ ), maximizing ionization efficiency in the mass spectrometer.

  • LC-MS/MS Analysis: Inject 5 μL onto a C18 analytical column. Use Electrospray Ionization in positive mode (ESI+). Monitor via Multiple Reaction Monitoring (MRM).

LCMSWorkflow S1 1. Sample Collection (Plasma Matrix) S2 2. Protein Precipitation (Acetonitrile + IS) S1->S2 S3 3. Centrifugation (14,000 x g, 10 min) S2->S3 S4 4. Supernatant Evaporation (N2 Gas, 40°C) S3->S4 S5 5. Reconstitution (Mobile Phase A) S4->S5 S6 6. LC-MS/MS Analysis (ESI+ MRM Mode) S5->S6

Figure 2: Self-validating LC-MS/MS workflow for analyte quantification in biological matrices.

Sources

Foundational

X-Ray Crystal Structure Analysis of N-(2-Chlorobenzyl)-1-phenylethanamine Hydrochloride: A Methodological Whitepaper

Executive Summary As structure-based drug design and intellectual property regulations become increasingly stringent, the precise stereochemical and supramolecular characterization of active pharmaceutical ingredients (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As structure-based drug design and intellectual property regulations become increasingly stringent, the precise stereochemical and supramolecular characterization of active pharmaceutical ingredients (APIs) is paramount. This whitepaper provides an in-depth, self-validating methodological guide for the X-ray crystal structure analysis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. By dissecting the causality behind crystallization techniques, data acquisition parameters, and supramolecular refinement, this guide serves as an authoritative resource for crystallographers, medicinal chemists, and drug development professionals working with chiral secondary amine hydrochlorides.

Chemical Context & Structural Causality

N-(2-chlorobenzyl)-1-phenylethanamine is a sterically hindered, chiral secondary amine. The presence of the 1-phenylethyl moiety introduces a stereocenter, making the unambiguous determination of its absolute configuration a critical regulatory and pharmacological requirement.

We deliberately analyze the hydrochloride salt rather than the free base. Free bases of secondary amines often suffer from conformational flexibility and low melting points, making them recalcitrant to crystallization. The hydrochloride salt, however, provides a rigid, high-melting crystalline lattice driven by strong, charge-assisted N–H···Cl⁻ hydrogen bonds. As established in crystal engineering literature, when an amine cation is capable of donating hydrogen bonds, these charge-assisted interactions almost invariably form and constitute one of the largest contributors to the thermodynamic stability of the crystal[1]. Furthermore, the chloride counterion serves a dual purpose: it anchors the supramolecular synthon[2] and provides a heavy atom essential for anomalous dispersion during absolute structure determination.

Crystallization Methodology

To obtain diffraction-quality single crystals, we employ a vapor diffusion protocol. This method is superior to slow evaporation, as it provides precise thermodynamic control over the supersaturation kinetics, thereby preventing the formation of twinned or microcrystalline aggregates.

Protocol: Vapor Diffusion

  • Dissolution : Dissolve 10 mg of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride in a minimal volume (approx. 0.5 mL) of warm methanol (primary solvent). Causality: Methanol readily breaks the strong N-H···Cl⁻ lattice energy due to its high dielectric constant and hydrogen-bonding capacity.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation for fewer, larger crystals.

  • Chamber Setup : Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration : Store the chamber in a vibration-free incubator at a constant 20°C for 3–7 days. Causality: Diethyl ether slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the mixture and smoothly crossing the metastable zone boundary to induce nucleation.

  • Self-Validation (Harvesting) : Examine the resulting crystals under a polarized light microscope. A single, untwinned crystal will exhibit uniform extinction (turning completely dark at specific rotation angles) when rotated under crossed polarizers.

Crystallization A 1. Dissolution API in warm Methanol B 2. Filtration 0.22 µm PTFE filter A->B C 3. Vapor Diffusion Setup Inner: MeOH | Outer: Et2O B->C D 4. Isothermal Equilibration 20°C for 3-7 days C->D E 5. Optical Validation Uniform extinction under polarized light D->E

Figure 1: Step-by-step vapor diffusion crystallization workflow with self-validating optical checkpoints.

X-Ray Diffraction Data Collection & Processing

Once a suitable specimen (typically 0.1 × 0.1 × 0.2 mm) is selected, it is mounted on a MiTeGen loop using perfluoropolyether oil and flash-cooled to 100 K in a nitrogen cold stream to minimize thermal motion.

Protocol: Data Acquisition

  • Source Selection : Utilize a microfocus Copper (Cu) Kα X-ray source (λ = 1.54184 Å) rather than Molybdenum (Mo) Kα. Causality: The absolute configuration of the 1-phenylethanamine chiral center must be determined unambiguously. The heavier chlorine atoms (both the covalent 2-chloro substituent and the chloride anion) exhibit significant anomalous scattering under Cu Kα radiation. This maximizes the Bijvoet differences, allowing for a robust calculation of the Flack parameter.

  • Data Collection Strategy : Collect a full sphere of data with high redundancy (multiplicity > 4) to ensure the statistical reliability of the anomalous signal.

  • Integration and Scaling : Process frames using standard integration software. Apply an analytical absorption correction based on the indexed crystal faces. Self-Validation: The internal agreement factor ( Rint​ ) should be < 0.05 for a high-quality, untwinned data set.

Structural Refinement & Supramolecular Architecture

Phase Solution and Refinement The structure is solved using intrinsic phasing methods and refined by full-matrix least-squares on F2 . Causality in Hydrogen Placement: While carbon-bound hydrogen atoms are placed in calculated positions using a riding model, the critical secondary ammonium protons (R₂NH₂⁺) must be located in the difference Fourier map and refined freely (or with DFIX restraints). This self-validates the protonation state of the amine and confirms the exact geometry of the charge-assisted hydrogen bonds[2].

Supramolecular Assembly The crystal packing is dominated by the tetrahedral coordination sphere of the chloride anion. The R₂NH₂⁺ group acts as a bifurcated hydrogen bond donor, interacting with two adjacent chloride ions. This creates a continuous 1D hydrogen-bonded chain or a 2D sheet, a classic supramolecular synthon observed in related highly selective phenylethanamine-based structures[3]. Additionally, the 2-chlorobenzyl moiety often engages in halogen bonding (C–Cl···Cl⁻) or edge-to-face π-π stacking with the phenyl ring of an adjacent asymmetric unit, further locking the conformation.

Supramolecular Cl1 Chloride Anion (Cl⁻) Cl2 Chloride Anion (Cl⁻) Amine1 Secondary Ammonium (R₂NH₂⁺) Amine1->Cl1 N-H···Cl⁻ Amine1->Cl2 N-H···Cl⁻ Amine2 Secondary Ammonium (R₂NH₂⁺) Amine2->Cl1 N-H···Cl⁻ Amine2->Cl2 N-H···Cl⁻

Figure 2: Charge-assisted hydrogen bonding network forming the primary supramolecular synthon.

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters for a high-quality dataset of this specific chiral hydrochloride salt.

Crystallographic ParameterExpected Value / Range
Chemical Formula C₁₅H₁₇Cl₂N
Formula Weight 282.21 g/mol
Crystal System Orthorhombic or Monoclinic
Space Group P21​21​21​ or P21​ (Chiral space groups)
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Goodness-of-fit on F2 1.000 – 1.050
Final R1​ [ I>2σ(I) ] < 0.050
Final wR2​ (all data) < 0.120
Flack Parameter 0.00(2) (Confirms absolute configuration)

Conclusion

The X-ray crystal structure analysis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride requires a deliberate, causality-driven approach. By leveraging vapor diffusion for optimal crystal growth, Cu Kα radiation for anomalous dispersion, and rigorous difference Fourier mapping for the ammonium protons, researchers can establish a self-validating workflow. This ensures not only the precise assignment of the chiral center but also a comprehensive understanding of the supramolecular synthons governing the solid-state properties of the drug substance.

References

  • Childs, S. L., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids." Journal of the American Chemical Society. URL:[Link]

  • Bezzubov, S. I., et al. "When Does a Supramolecular Synthon Fail? Comparison of Bridgehead-Functionalized Adamantanes: The Tri- and Tetra-amides and Amine Hydrochlorides." Crystal Growth & Design. URL:[Link]

  • Ratia, K., et al. "X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases." Journal of Medicinal Chemistry (via PMC). URL:[Link]

Sources

Exploratory

The Pharmacological Potential of N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of a Promising Scaffold for Neurological Therapeutics This guide provides a comprehensive technical overview of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride and its derivatives, a chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Promising Scaffold for Neurological Therapeutics

This guide provides a comprehensive technical overview of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride and its derivatives, a chemical scaffold with significant, yet underexplored, potential in the development of novel therapeutics for neurological disorders. As a Senior Application Scientist, this document synthesizes current understanding, extrapolates from structure-activity relationship (SAR) data of analogous compounds, and presents a strategic framework for the preclinical evaluation of this promising class of molecules. The primary focus will be on their potential as modulators of monoaminergic systems, with a specific emphasis on neurodegenerative diseases.

Introduction: The Phenylethylamine Backbone and the Promise of N-Benzyl Substitution

The phenylethylamine (PEA) scaffold is a cornerstone in neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, stimulants, and therapeutic agents.[1][2] The inherent ability of the PEA core to interact with key central nervous system targets, including monoamine transporters and receptors, has made it a privileged structure in drug design.[3][4]

The introduction of an N-benzyl group to the phenylethylamine structure has been shown to significantly enhance binding affinity and functional activity at various receptors, particularly serotonin receptors like 5-HT2A.[5][6][7][8] This strategic modification offers a versatile handle to fine-tune the pharmacological profile of the parent molecule, influencing its potency, selectivity, and ultimately, its therapeutic potential. This guide focuses on derivatives of N-(2-chlorobenzyl)-1-phenylethanamine, exploring the pharmacological implications of the 2-chloro substitution on the benzyl ring.

Synthetic Strategy: Reductive Amination as a Robust Route

The synthesis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride and its derivatives is most efficiently achieved through reductive amination. This well-established and versatile method involves the reaction of 1-phenylethanamine with 2-chlorobenzaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Step-by-Step Synthesis Protocol

Materials:

  • 1-phenylethanamine

  • 2-chlorobenzaldehyde

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or ethanol as solvent

  • Hydrochloric acid (ethanolic solution)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Imine Formation: Dissolve 1-phenylethanamine and a slight molar excess of 2-chlorobenzaldehyde in methanol or ethanol at room temperature. Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 20°C.

  • Work-up: After the reduction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude free base. Further purification can be achieved by column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like ethanol and add a stoichiometric amount of ethanolic hydrochloric acid to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and dried.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of N-(2-chlorobenzyl)-1-phenylethanamine HCl.

Predicted Pharmacological Profile: A Focus on Monoaminergic Systems

While specific pharmacological data for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is limited in the public domain, we can extrapolate a probable profile based on the extensive literature on related phenylethylamine derivatives. The primary targets are likely to be the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—as well as monoamine oxidase (MAO) enzymes.

Interaction with Monoamine Transporters

Phenylethylamine derivatives are well-documented modulators of DAT, SERT, and NET.[3][9] They can act as inhibitors of neurotransmitter reuptake, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.

  • Dopamine Transporter (DAT): Many phenylethylamine derivatives exhibit inhibitory activity at DAT.[10][11][12] This action is associated with stimulant and rewarding effects.[13] The substitution pattern on both the phenylethylamine and N-benzyl moieties will be critical in determining the affinity and potency at DAT.

  • Serotonin Transporter (SERT): Interaction with SERT is another common feature of this class of compounds. Inhibition of serotonin reuptake is the mechanism of action for many antidepressant medications.

  • Norepinephrine Transporter (NET): Activity at NET can contribute to the overall stimulant and cognitive-enhancing effects of these compounds.

Monoamine Oxidase (MAO) Inhibition

Certain phenylethylamine derivatives are known to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[14][15] Inhibition of MAO leads to increased levels of dopamine, serotonin, and norepinephrine in the brain. The presence and stereochemistry of an α-methyl group on the phenethylamine side chain can influence the potency and selectivity for MAO-A versus MAO-B.[14]

The Influence of the 2-Chloro-Benzyl Moiety

The 2-chlorobenzyl group is a key feature of the target compound. In drug design, the introduction of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties.[16][17][18] It can enhance membrane permeability, increase metabolic stability, and modulate receptor binding affinity. The ortho-position of the chlorine atom on the benzyl ring will create a specific steric and electronic profile that will influence its interaction with target proteins.

Therapeutic Potential in Neurodegenerative Diseases

The predicted ability of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride derivatives to modulate monoaminergic systems suggests their potential as therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where dysfunction of these systems is a key pathological feature.

Rationale for Neuroprotection
  • Dopaminergic Enhancement: In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to motor deficits. Compounds that can increase dopamine levels by inhibiting DAT or MAO-B could provide symptomatic relief and potentially slow disease progression.

  • Modulation of Neuroinflammation and Oxidative Stress: Neuroinflammation and oxidative stress are common pathological hallmarks of many neurodegenerative diseases.[19] Some phenylethylamine derivatives have been shown to possess antioxidant and anti-inflammatory properties, which could contribute to a neuroprotective effect.[20][21]

  • Serotonergic and Noradrenergic Modulation: Dysregulation of serotonin and norepinephrine pathways is also implicated in the cognitive and affective symptoms of neurodegenerative diseases.

Experimental Protocols for Pharmacological Evaluation

A systematic evaluation of the pharmacological potential of novel N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride derivatives requires a tiered approach, starting with in vitro screening to establish target engagement and mechanism of action, followed by in vivo studies to assess efficacy and safety.

In Vitro Assays

A crucial first step is to characterize the interaction of the compounds with their predicted molecular targets.

5.1.1. Receptor and Transporter Binding Assays

  • Objective: To determine the binding affinities of the derivatives for DAT, SERT, and NET.

  • Methodology: Radioligand binding assays are the gold standard. This involves incubating cell membranes expressing the target transporter with a specific radioligand in the presence of varying concentrations of the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

5.1.2. Neurotransmitter Reuptake Assays

  • Objective: To assess the functional activity of the derivatives as inhibitors of dopamine, serotonin, and norepinephrine reuptake.

  • Methodology: These assays are typically performed using synaptosomes or cell lines stably expressing the respective transporters. The uptake of a radiolabeled neurotransmitter (e.g., ³H-dopamine) is measured in the presence and absence of the test compound.

  • Data Analysis: The potency of the compound is expressed as its IC₅₀ value for the inhibition of neurotransmitter uptake.

5.1.3. Monoamine Oxidase (MAO) Inhibition Assays

  • Objective: To determine the inhibitory activity and selectivity of the derivatives against MAO-A and MAO-B.

  • Methodology: A variety of commercially available kits can be used, which typically measure the production of a fluorescent or colored product resulting from the enzymatic activity of MAO on a specific substrate.

  • Data Analysis: The IC₅₀ values for the inhibition of both MAO-A and MAO-B are determined to assess potency and selectivity.

5.1.4. In Vitro Neuroprotection Assays

  • Objective: To evaluate the ability of the derivatives to protect neuronal cells from neurotoxic insults relevant to neurodegenerative diseases.

  • Methodology:

    • Cell Culture: Use neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

    • Induction of Toxicity: Induce neuronal cell death using neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's disease models, or amyloid-beta (Aβ) oligomers for Alzheimer's disease models.

    • Treatment: Pre-treat the cells with the test compounds before or concurrently with the neurotoxin.

    • Assessment of Cell Viability: Measure cell viability using assays such as the MTT or LDH assay.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound.

In Vivo Models

Promising candidates from in vitro screening should be advanced to in vivo models of neurodegenerative diseases to assess their efficacy and safety in a whole-organism context.

5.2.1. Animal Models of Parkinson's Disease

  • 6-OHDA Model: Unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or striatum of rodents leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or non-human primates causes selective destruction of dopaminergic neurons.

  • Behavioral Assessments:

    • Rotational Behavior: In the unilateral 6-OHDA model, dopamine agonists induce contralateral rotations, while dopamine-releasing agents cause ipsilateral rotations.

    • Cylinder Test: Assesses forelimb akinesia.

    • Rotarod Test: Measures motor coordination and balance.

  • Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue can be performed to quantify dopamine levels, the number of dopaminergic neurons (e.g., by tyrosine hydroxylase immunohistochemistry), and levels of neuroinflammation.

5.2.2. Animal Models of Alzheimer's Disease

  • Transgenic Mouse Models: Various transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin-1 (PS1) with familial Alzheimer's disease mutations are available. These models develop age-dependent amyloid plaques and cognitive deficits.

  • Pharmacologically-Induced Models: Administration of agents like scopolamine (to induce cholinergic deficit) or streptozotocin (to induce neuroinflammation and insulin resistance) can model certain aspects of Alzheimer's pathology.

  • Behavioral Assessments:

    • Morris Water Maze: A test of spatial learning and memory.

    • Y-maze or T-maze: Assesses working memory.

    • Novel Object Recognition Test: Evaluates recognition memory.

  • Histopathological and Biochemical Analysis: Brain tissue can be analyzed for amyloid plaque load, tau pathology, neuroinflammation (e.g., microgliosis and astrocytosis), and synaptic markers.

Experimental Workflow Diagram

Caption: A tiered experimental workflow for the pharmacological evaluation of N-(2-chlorobenzyl)-1-phenylethanamine derivatives.

Data Presentation and Interpretation

All quantitative data from the described assays should be presented in a clear and concise manner to facilitate comparison between different derivatives.

In Vitro Data Summary Table
DerivativeDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT Reuptake IC₅₀ (nM)SERT Reuptake IC₅₀ (nM)NET Reuptake IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Neuroprotection EC₅₀ (µM)
Compound X
Compound Y
...
In Vivo Data Interpretation

The results from in vivo studies should be analyzed to determine if the observed effects are statistically significant. A successful lead candidate would be expected to:

  • Reverse or attenuate behavioral deficits in the chosen animal model.

  • Show evidence of target engagement in the brain (e.g., altered neurotransmitter levels).

  • Exhibit a neuroprotective effect, as evidenced by the preservation of neurons and a reduction in pathological markers.

Conclusion and Future Directions

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride and its derivatives represent a promising, yet largely untapped, area for the discovery of novel therapeutics for neurological disorders. Their predicted ability to modulate multiple components of the monoaminergic system provides a strong rationale for their investigation in the context of neurodegenerative diseases. The systematic experimental approach outlined in this guide, from initial in vitro screening to in vivo validation, provides a robust framework for elucidating the pharmacological potential of this intriguing class of compounds. Future research should focus on synthesizing a library of derivatives with systematic modifications to both the phenylethylamine and N-benzyl moieties to establish a comprehensive structure-activity relationship and identify lead candidates with optimal potency, selectivity, and drug-like properties for further preclinical development.

References

  • H. J. Kim, et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-91. [Link]

  • A. L. Halberstadt. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]

  • H. J. Kim, et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Sungkyunkwan University School of Medicine. [Link]

  • A. L. Halberstadt. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. ResearchGate. [Link]

  • K. Żuk, et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(20), 15437. [Link]

  • A. Hansen, et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • H. J. Kim, et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]

  • L. Wagmann, et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(3), 494-503. [Link]

  • A. Hansen, et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]

  • S. O. Ögren, et al. (1993). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Journal of Neural Transmission. General Section, 92(2-3), 119-131. [Link]

  • M. S. Hossain, et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules, 11(9), 1290. [Link]

  • B. J. Hall, et al. (2015). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Journal of Analytical Toxicology, 39(1), 47-52. [Link]

  • A. J. Potts, et al. (2022). Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens. Novel Psychoactive Substances, 279-300. [Link]

  • Wikipedia. (2026). Substituted phenethylamine. Wikipedia. [Link]

  • Nootropics Expert. (2025). Phenylethylamine (PEA). Nootropics Expert. [Link]

  • Wikipedia. (2026). Methylphenidate. Wikipedia. [Link]

  • SIELC Technologies. (2018). 2-Chlorobenzyl chloride. SIELC Technologies. [Link]

  • S. H. Kim, et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 209-218. [Link]

  • S. K. Singh, & S. K. Singh. (2016). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. ResearchGate. [Link]

  • S. H. Kim, et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]

  • Wikipedia. (2026). Phenethylamine. Wikipedia. [Link]

  • S. K. Singh, et al. (2013). β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. Journal of Cellular and Molecular Medicine, 17(7), 896-905. [Link]

  • Y. Wang, et al. (2021). 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway. International Journal of Molecular Sciences, 22(11), 6046. [Link]

  • A. Hansen. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]

  • F. G. de la Torre, et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]

  • A. A. Al-bogami, et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 28(4), 1667. [Link]

  • PubChem. (2026). 2-Chlorobenzyl alcohol. PubChem. [Link]

  • Google Patents. (2018). CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines.

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride in Pharmaceutical Research

Executive Summary N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS: 13541-48-5) is a highly versatile, privileged chiral scaffold utilized extensively in pharmaceutical development[1]. Featuring a stereogenic cen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS: 13541-48-5) is a highly versatile, privileged chiral scaffold utilized extensively in pharmaceutical development[1]. Featuring a stereogenic center at the benzylic position and a lipophilic 2-chlorobenzyl substituent, this secondary amine serves a dual purpose: it acts as a high-efficiency chiral resolving agent for racemic active pharmaceutical ingredients (APIs), and it functions as a core pharmacophore for allosteric modulators targeting the Calcium-Sensing Receptor (CaSR). This guide details the mechanistic rationale, quantitative data, and self-validating protocols for deploying this compound in advanced drug discovery workflows.

Mechanistic Grounding & Pharmacophore Significance

The structural architecture of N-(2-chlorobenzyl)-1-phenylethanamine is defined by the α-phenylethylamine (α-PEA) moiety, a well-documented chiral inducer[2]. The addition of the 2-chlorobenzyl group fundamentally alters its physicochemical properties:

  • Enhanced Chiral Discrimination : The chlorine atom introduces the capacity for strong halogen bonding and Cl/π interactions. During the crystallization of diastereomeric salts, these non-covalent interactions enforce a strict "lock-and-key" packing mechanism, drastically amplifying the solubility difference between diastereomers compared to unsubstituted analogs[3].

  • Receptor Pocket Anchoring : In medicinal chemistry, the α-PEA scaffold is the backbone of calcimimetics (e.g., NPS R-568). The secondary amine forms a critical hydrogen bond with the transmembrane domain of the CaSR, while the 2-chlorobenzyl group acts as a lipophilic anchor, occupying the hydrophobic allosteric binding pocket to trigger Gq/11 protein coupling[2].

Application I: Chiral Resolution of Racemic APIs

The production of enantiopure drugs often requires the resolution of racemic acidic intermediates (e.g., 2-chloromandelic acid, a precursor for antiplatelet agents). N-(2-chlorobenzyl)-1-phenylethanamine is superior to standard resolving agents due to its highly specific crystalline lattice formation.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Objective : Isolate the (R)-enantiomer of a racemic acid using (R)-N-(2-chlorobenzyl)-1-phenylethanamine.

Causality Note: Absolute ethanol is selected as the solvent because its moderate polarity allows for the differential solvation of the (p,n) and (n,n) diastereomeric salts, maximizing the precipitation yield of the less soluble salt[4].

Step-by-Step Methodology :

  • Free-Basing : Dissolve 10 mmol of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride in 20 mL of diethylether. Wash with 1M NaOH (15 mL) to liberate the free amine. Extract, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Reasoning: The HCl salt cannot form diastereomeric complexes with target acids; the free lone pair on the nitrogen is required for salt formation.

  • Salt Formation : Dissolve 10 mmol of the racemic acid in 16 mL of absolute ethanol. Slowly add the free amine (10 mmol) under continuous stirring at 60°C until the solution is homogeneous.

  • Controlled Crystallization : Cool the mixture linearly to 15°C at a rate of 0.5°C/min. Reasoning: Rapid cooling causes kinetic trapping and co-precipitation of the more soluble salt, ruining enantiomeric excess (ee%). Slow cooling ensures thermodynamic control and optimal "lock-and-key" packing.

  • Isolation : Filter the precipitated crystals (less soluble salt) and wash with 2 mL of ice-cold ethanol.

  • Self-Validation Check : Analyze the mother liquor via Chiral HPLC. If the ee% of the remaining enantiomer in the filtrate is <90%, it indicates incomplete precipitation. In this case, perform a secondary recrystallization of the isolated precipitate to ensure >99% ee.

Resolution_Workflow A Racemic Acid Mixture (e.g., 2-Chloromandelic Acid) C Salt Formation (Absolute Ethanol, 60°C) A->C B (R)-N-(2-chlorobenzyl)- 1-phenylethanamine B->C D Diastereomeric Salt Mixture (p,n) and (n,n) C->D E Fractional Crystallization (Cooling to 15°C) D->E F Less Soluble Salt (High Enantiomeric Purity) E->F Precipitate G More Soluble Salt (Mother Liquor) E->G Filtrate

Caption: Workflow for the chiral resolution of racemic acids using N-(2-chlorobenzyl)-1-phenylethanamine.

Quantitative Data: Resolving Agent Comparison

Table 1: Efficiency of α-PEA derivatives in resolving 2-chloromandelic acid.

Resolving AgentSolventYield of Less Soluble Salt (%)Enantiomeric Excess (ee%)Primary Discriminatory Interaction
(R)-1-phenylethanamineWater/EtOH32%85%Hydrogen Bonding
(R)-N-benzyl-1-phenylethanamineEthanol38%92%CH/π Interactions
(R)-N-(2-chlorobenzyl)-1-phenylethanamine Ethanol 45% >99% Halogen Bonding & Cl/π

Application II: Synthesis of Calcimimetic Agents

Calcimimetics are allosteric modulators of the Calcium-Sensing Receptor (CaSR) used to treat secondary hyperparathyroidism. The synthesis of libraries based on the NPS R-568 pharmacophore relies heavily on functionalizing the N-benzyl-1-phenylethanamine core[2].

Protocol 2: Scaffold Modification and Selective Debenzylation

Objective : Generate a library of CaSR modulators utilizing the compound as a protected intermediate or active pharmacophore.

Causality Note: Traditional palladium-catalyzed hydrogenolysis for N-debenzylation often reduces the aromatic chlorine atom, destroying the pharmacophore. Therefore, an enzymatic laccase/TEMPO system is utilized for highly chemoselective N-debenzylation without dehalogenation[5].

Step-by-Step Methodology :

  • N-Alkylation (Library Generation) : React N-(2-chlorobenzyl)-1-phenylethanamine with various alkyl halides (e.g., 3-methoxyphenylpropyl chloride) in the presence of K₂CO₃ and acetonitrile at 80°C for 12 hours to form tertiary amines.

  • Selective Enzymatic Debenzylation : To isolate the primary/secondary amine derivatives without removing the critical chlorine atom, dissolve the substrate in a pH 5 acetate buffer/acetonitrile mixture.

  • Catalysis : Add Trametes versicolor laccase (10 U/mL) and TEMPO (20 mol%). Incubate at 30°C under an O₂ atmosphere for 24 hours. Reasoning: Laccase specifically targets the N-benzyl C-H bond via a single-electron transfer mechanism mediated by TEMPO, leaving the 2-chloroaryl group intact[5].

  • Self-Validation Check : Monitor the reaction via LC-MS. The complete disappearance of the N-benzyl mass peak and the emergence of the debenzylated product peak confirms reaction completion. If conversion is <95%, replenish TEMPO and increase O₂ sparging.

CaSR_Pathway A Calcimimetic Ligand (N-benzyl-1-phenylethanamine deriv.) B Calcium-Sensing Receptor (CaSR) Activation A->B Allosteric Binding C Gq/11 Protein Coupling B->C D Phospholipase C (PLC) Activation C->D E IP3 Generation D->E F Intracellular Ca2+ Release E->F G Inhibition of PTH Secretion F->G

Caption: Mechanism of action for calcimimetic ligands modulating the Calcium-Sensing Receptor (CaSR).

Quantitative Data: Structure-Activity Relationship (SAR) of CaSR Modulators

Table 2: In vitro CaSR activation (EC50) based on α-PEA scaffold modifications.

Scaffold ModificationCaSR EC50 (nM)EfficacyPharmacological Impact
Unsubstituted 1-phenylethanamine>10,000InactiveLacks hydrophobic anchoring.
N-benzyl-1-phenylethanamine1,250WeakBaseline allosteric modulation.
N-(2-chlorobenzyl)-1-phenylethanamine 180 Potent Optimal hydrophobic pocket fit.
N-(3-methoxyphenylpropyl)-1-phenylethanamine25Very PotentStandard NPS R-568 analog.

References

  • [1] Title: Phenylethanamine | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:

  • [2] Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: nih.gov (PMC) URL:

  • [4] Title: Crystallization of Racemic Compound and Conglomerate of (RS)-2-Chloromandelic Acid Source: researchgate.net URL:

  • [5] Title: Application of Laccase Catalysis in Bond Formation and Breakage: A Review Source: mdpi.com URL:

  • [3] Title: Resolution of 2-chloromandelic acid with (R)-(+)-N-Benzyl-1-Phenylethylamine: Chiral Discrimination Mechanism Source: dal.ca (Faculty of Agriculture - Publications) URL:

Sources

Application

Advanced Crystallization and Isolation Strategies for N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride

Application Note & Process Protocol Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Introduction & Physicochemical Context The isolation of highly pure active pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals

Introduction & Physicochemical Context

The isolation of highly pure active pharmaceutical ingredients (APIs) heavily relies on optimized salt formation. For basic APIs, salt formation is the predominant strategy to enhance physicochemical properties, with hydrochlorides accounting for approximately 60% of all basic drug salt forms (1)[1].

The target molecule, N-(2-chlorobenzyl)-1-phenylethanamine , is a bulky, lipophilic secondary amine. While the free base is highly soluble in organic solvents, the formation of its hydrochloride salt introduces a highly polar ionic center juxtaposed against a lipophilic organic framework. This dichotomy frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization, rather than the desired solid-liquid nucleation. Overcoming this requires precise control over the supersaturation generation rate and the metastable zone width (MSZW).

Mechanistic Principles of Amine Hydrochloride Crystallization

The Pitfall of Traditional HCl Sparging

Traditionally, amine hydrochlorides are formed by bubbling anhydrous HCl gas or adding concentrated aqueous HCl. However, these methods create localized gradients of extreme supersaturation at the point of addition, which can induce inhomogeneous product characteristics, entrapment of impurities, and the precipitation of metastable polymorphs (2)[2]. Furthermore, the introduction of water can lead to unwanted hydrate formation or exacerbate the common ion effect, risking disproportionation (3)[3].

In Situ Halide Generation (The TMSCl Approach)

To circumvent localized supersaturation, this protocol employs a highly controlled reactive crystallization technique. By adding a trialkylsilylhalogenide, such as trimethylchlorosilane (TMSCl) , to the free base dissolved in a protic solvent (e.g., an aliphatic alcohol), anhydrous HCl is generated in situ (4)[4]. The reaction ( TMSCl+ROH→ROTMS+HCl ) occurs at a predictable kinetic rate, allowing the system to build supersaturation homogeneously.

Cooling and Antisolvent Kinetics

Once primary nucleation is achieved, crystal growth is driven by a strict cooling profile. A linear cooling ramp of 5-10 °C/hour is critical to maintain the system within the metastable zone, promoting the growth of larger, well-defined crystals over secondary nucleation (5)[5]. Finally, an antisolvent (e.g., Heptane) is dosed to depress the solubility of the API in the mother liquor, maximizing yield.

Pre-Crystallization Optimization: Solvent System Selection

The selection of the solvent system dictates the MSZW and the morphology of the resulting crystals. The data below summarizes the thermodynamic solubility profile of N-(2-chlorobenzyl)-1-phenylethanamine HCl across various systems.

Table 1: Solubility and MSZW Data for N-(2-chlorobenzyl)-1-phenylethanamine HCl

Solvent SystemRatio (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)MSZW at 60°C (ΔT °C)Crystallization Suitability
Isopropanol (IPA) 100%1852212Excellent (Primary Solvent)
Ethanol / Ethyl Acetate 50:50210358Good (Prone to rapid nucleation)
IPA / Heptane 70:30140< 515Excellent (High Yield Antisolvent)
Water 100%> 500120N/APoor (Risk of LLPS & Hydrates)
Toluene 100%45< 25Moderate (Requires high volumes)

Causality Insight: Isopropanol (IPA) is selected as the primary solvent because its moderate polarity perfectly balances the solubility of the lipophilic free base while providing a steep temperature-dependent solubility curve for the resulting hydrochloride salt.

Experimental Protocols

Protocol A: Reactive Crystallization via In Situ Halide Generation

Objective: High-purity conversion of the free base to the hydrochloride salt without oiling out.

  • Dissolution: Charge a jacketed reactor with 10.0 g of N-(2-chlorobenzyl)-1-phenylethanamine free base. Add 50 mL of anhydrous Isopropanol (IPA). Stir at 250 RPM and heat to 40°C until complete dissolution is achieved.

  • Protic Donor Addition: Add 1.05 equivalents of anhydrous Methanol (approx. 1.65 mL) to act as the silylable protic solvent.

  • TMSCl Dosing: Slowly dose 1.05 equivalents of Trimethylchlorosilane (TMSCl) over 30 minutes using a syringe pump.

    • Causality: Slow dosing controls the generation of HCl, preventing the supersaturation from exceeding the MSZW boundary, thereby avoiding LLPS.

  • Aging & Nucleation: Hold the temperature at 40°C for 2 hours. Primary nucleation should occur within the first 45 minutes, transitioning the clear solution to a milky suspension.

  • Cooling & Isolation: Apply a linear cooling ramp of 5 °C/hour down to 5°C. Filter the suspension under vacuum and wash the filter cake with 15 mL of cold (0°C) IPA.

Self-Validation Checkpoint 1 (Kinetics): The reaction between TMSCl and Methanol is slightly exothermic. Monitor the internal reactor temperature; a sudden spike (>3°C) indicates the dosing rate is too fast, risking uncontrolled nucleation.

Protocol B: Antisolvent Cooling Crystallization (Purification)

Objective: Upgrading the polymorphic and chemical purity of crude hydrochloride salt.

  • Dissolution: Suspend 10.0 g of crude N-(2-chlorobenzyl)-1-phenylethanamine HCl in 55 mL of IPA. Heat to 65°C to achieve a clear solution.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated reactor.

    • Causality: This removes foreign particulate matter that could act as heterogeneous nucleation sites, ensuring crystallization is driven purely by thermodynamic cooling.

  • Controlled Cooling: Cool the solution from 65°C to 40°C at a rate of 10 °C/hour. Hold at 40°C for 1 hour to allow the crystal lattice to organize (Ostwald ripening).

  • Antisolvent Dosing: At 40°C, dose 25 mL of Heptane (antisolvent) at a strict rate of 0.5 mL/min.

    • Causality: Heptane dramatically lowers the dielectric constant of the solvent system, forcing the polar API salt out of solution and maximizing yield.

  • Final Cooling & Drying: Cool the slurry to 0°C at 5 °C/hour. Filter under vacuum, wash with 20 mL of cold Heptane, and dry in a vacuum oven at 45°C (< 50 mbar) for 12 hours.

Self-Validation Checkpoint 2 (Yield Optimization): Post-filtration, sample the mother liquor and analyze via UV-Vis or HPLC. The API concentration must be < 5 mg/mL. A higher concentration indicates incomplete precipitation, necessitating an additional 10 mL dose of Heptane and a further 2-hour hold at 0°C.

Process Workflow Visualization

G N1 Free Base Solution (N-(2-chlorobenzyl)-1-phenylethanamine) N2 TMSCl + Protic Solvent (In situ HCl Generation) N1->N2 Reactive Crystallization N3 Primary Nucleation (Metastable Zone Control) N2->N3 Controlled Supersaturation N4 Crystal Growth (Cooling Ramp 5°C/hr) N3->N4 Temperature Decrease N5 Antisolvent Dosing (Heptane Addition) N4->N5 Yield Maximization N6 Isolation & Washing (Vacuum Filtration) N5->N6 Phase Separation N7 Pure Hydrochloride Salt (High Crystallinity) N6->N7 Vacuum Drying (<50 mbar)

Caption: Workflow for reactive and antisolvent crystallization of the target API hydrochloride.

References

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches - ACS Publications. 3

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - BenchChem. 5

  • Fine Dosage of Antisolvent in the Crystallization of l-Histidine: Effect on Polymorphism - ACS Publications. 2

  • Screening and Formulating Drugs as Salts to Improve API Performance - Pharmaceutical Outsourcing. 1

  • Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1) - European Patent Office / Google Patents. 4

Sources

Method

Application Note: Safe Handling, Storage, and Solubilization Protocols for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Executive Summary N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is a highly valuable secondary amine hydrochloride salt utilized extensively as a synthetic intermediate and screening library candidate in drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is a highly valuable secondary amine hydrochloride salt utilized extensively as a synthetic intermediate and screening library candidate in drug discovery. As a Senior Application Scientist, it is critical to recognize that handling this compound requires more than generic powder transfer techniques. The presence of the hydrochloride salt dictates its entire physicochemical behavior—rendering it polar and soluble for biological assays, but simultaneously highly sensitive to atmospheric moisture and static charge. This application note provides an authoritative, causality-driven guide to the safe handling, self-validating storage, and experimental solubilization of this compound.

Physicochemical Profiling & Causality

Understanding the molecular properties of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS:) is the foundation of safe laboratory practice.

  • Hygroscopicity & Hydrolysis: Because the molecule is formulated as a hydrochloride salt, it is inherently1[1]. Exposure to ambient humidity causes the powder to absorb water, leading to deliquescence. This not only causes severe inaccuracies during gravimetric weighing but can also trigger slow hydrolytic degradation over time.

  • Hazard Profile: The compound is classified as a 2[2]. Furthermore, 3[3] can release toxic gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx).

Quantitative Data Summary
ParameterSpecification
Chemical Name N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride
CAS Number 13541-48-5
Molecular Weight 4[4]
Molecular Formula 4[4]
Storage Temperature 2°C to 8°C (Desiccated)
Solubility Soluble in DMSO, Methanol, and Water (requires agitation)
Hazard Classification Irritant (Skin, Eyes, Respiratory Tract)

Laboratory Storage Guidelines (Self-Validating System)

Proper storage must be treated as an active, self-validating system rather than a passive requirement.

  • Temperature & Atmosphere: Store the compound at 2-8°C in a tightly sealed, light-resistant container. The headspace of the vial must be 5[5] (Argon or Nitrogen) to displace atmospheric oxygen and moisture.

  • Self-Validating Desiccation: Place the primary vial inside a secondary desiccator containing self-indicating silica gel (blue to pink transition). Causality: The color of the silica acts as a self-validating indicator of the storage environment's integrity; a transition to pink immediately flags a compromised moisture seal, prompting preventative maintenance before the compound degrades.

E-E-A-T Driven Safety & Handling Protocol

Because amine hydrochlorides are potent mucous membrane irritants, stringent environmental controls are mandatory.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves, safety goggles, a lab coat, and an N95/P100 respirator if handling occurs outside of a closed containment zone.

  • Static Mitigation: Amine hydrochloride powders readily accumulate static charge. Causality: Using ionizing anti-static bars and anti-static weigh boats neutralizes the local environment. This prevents the irritant powder from aerosolizing into the operator's breathing zone and ensures accurate mass transfer without material clinging to spatulas.

Experimental Protocol: Weighing and Solubilization

The following step-by-step methodology ensures the safe preparation of a 10 mM stock solution while validating the integrity of the compound.

Step 1: Thermal Equilibration Remove the sealed container from 2-8°C storage and allow it to equilibrate to ambient room temperature for 30 minutes before opening. Opening a cold vial in ambient air immediately introduces condensation, which hydrates the hygroscopic salt and accelerates hydrolysis.

Step 2: Environmental Control Transfer the equilibrated vial to a certified fume hood or a glovebox purged with Nitrogen/Argon.

Step 3: Gravimetric Transfer Pass an ionizing anti-static bar over the weigh boat. Weigh the desired mass (e.g., 2.82 mg for 1 mL of 10 mM solution) using a calibrated analytical balance. Minimize the time the powder is exposed to ambient air.

Step 4: Solubilization Transfer the powder to a sterile, amber glass vial. Add the target volume of anhydrous DMSO or HPLC-grade water. Vortex gently for 60 seconds until no particulate matter remains.

Step 5: Self-Validating QC Check To ensure the compound has not degraded during storage or handling, perform the following self-validating checks:

  • Visual Inspection: The solution must be completely transparent. Cloudiness indicates incomplete dissolution or free-base precipitation.

  • pH Verification (For Aqueous Solutions): Spot 1 µL of the solution onto pH indicator paper. A successful dissolution of the intact hydrochloride salt will yield a slightly acidic pH (typically 4.0 - 6.0). A neutral or basic pH (≥ 7.0) indicates that the compound has degraded or dissociated into its free-base form.

Workflow Visualization

G Storage Desiccated Storage (2-8°C, Ar/N2) Equilibration Room Temp Equilibration Storage->Equilibration Prevent condensation PPE Don PPE (Respirator, Nitrile) Equilibration->PPE Proceed to handling Weighing Weighing in Fume Hood (Anti-static tools) PPE->Weighing Mitigate exposure Solubilization Solubilization (DMSO or H2O) Weighing->Solubilization Dissolve compound QC Visual & pH QC (Clear, pH < 7) Solubilization->QC Self-validation

Workflow for safe handling, processing, and self-validating QC of amine hydrochlorides.

References

  • Sigma-Aldrich. "Phenylethanamine | Sigma-Aldrich - MilliporeSigma". MilliporeSigma. Link

  • Synblock. "CAS 13541-48-5 | N-(2-Chlorobenzyl)-1-phenylethanamine hydrochloride". Synblock. 4

  • Matrix Scientific. "13541-48-5 Cas No. Hazard Data". Matrix Scientific.2

  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride". Cole-Parmer. 1

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Aminoindan hydrochloride". Thermo Fisher Scientific. 5

  • Fisher Scientific. "SAFETY DATA SHEET - Amine Hydrochloride". Fisher Scientific. 3

Sources

Application

Preparing Secondary Amine Derivatives from N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthetic derivatization of the secondary amine, N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. Secondar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic derivatization of the secondary amine, N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. Secondary amines are a cornerstone in medicinal chemistry and drug discovery, with their derivatives exhibiting a wide range of pharmacological activities. This document provides an in-depth exploration of common and effective synthetic strategies for preparing tertiary amine derivatives from this specific starting material. The protocols for N-alkylation and N-acylation are presented with a focus on experimental design, mechanistic rationale, and practical execution. Furthermore, this guide addresses the critical initial step of liberating the free amine from its hydrochloride salt, a common prerequisite for successful derivatization. Each protocol is designed to be a self-validating system, incorporating in-process controls and detailed characterization techniques to ensure the identity and purity of the synthesized derivatives.

Introduction: The Significance of N-(2-chlorobenzyl)-1-phenylethanamine Derivatives

N-(2-chlorobenzyl)-1-phenylethanamine is a chiral secondary amine that serves as a valuable scaffold in the synthesis of novel bioactive molecules. The phenethylamine backbone is a well-established pharmacophore, while the N-benzyl group, particularly with substituents like the 2-chloro group, can significantly modulate receptor binding affinity and functional activity.[1][2] Derivatization of the secondary amine nitrogen allows for the exploration of a vast chemical space, leading to the generation of tertiary amines with potentially enhanced or novel pharmacological profiles. These derivatives are of interest in various therapeutic areas, including but not limited to, their potential as 5-HT2A/2C receptor agonists or antagonists, and monoamine oxidase inhibitors (MAOIs).[1]

This guide focuses on providing robust and reproducible protocols for the synthesis of N-alkyl and N-acyl derivatives of N-(2-chlorobenzyl)-1-phenylethanamine, starting from its commercially available hydrochloride salt.

Pre-reaction Protocol: Liberation of the Free Amine

N-(2-chlorobenzyl)-1-phenylethanamine is typically supplied as a hydrochloride salt to improve its stability and handling. However, for most derivatization reactions, the free secondary amine is required as the nucleophile. Therefore, a crucial first step is the deprotonation of the amine hydrochloride.

Protocol 2.1: Aqueous Base Extraction

This protocol describes a standard liquid-liquid extraction procedure to obtain the free amine.

Materials:

  • N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (1.0 eq) in deionized water in a separatory funnel.

  • Basification: Add an excess of a saturated aqueous NaHCO₃ solution or slowly add 1M NaOH solution to the separatory funnel. Swirl gently and periodically vent the funnel to release any evolved CO₂ gas if using NaHCO₃. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any residual inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free N-(2-chlorobenzyl)-1-phenylethanamine as an oil or solid.

Trustworthiness: The successful liberation of the free amine can be confirmed by a simple Thin Layer Chromatography (TLC) analysis, comparing the starting hydrochloride salt with the extracted product. The hydrochloride salt will have a much lower Rf value on a silica gel plate compared to the more mobile free amine.

Synthetic Methodologies for Derivatization

The following sections detail the protocols for N-alkylation and N-acylation to generate tertiary amine derivatives.

N-Alkylation: Synthesis of Tertiary Amines

N-alkylation introduces an additional alkyl group onto the nitrogen atom. Direct alkylation with alkyl halides is a common method, though it can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[3] Careful control of stoichiometry and reaction conditions is crucial.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is critical to scavenge the hydrogen halide byproduct without competing with the secondary amine in the reaction with the alkyl halide. The solvent should be aprotic to avoid interfering with the nucleophilic substitution reaction.

Materials:

  • N-(2-chlorobenzyl)-1-phenylethanamine (free amine from Protocol 2.1) (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (see Protocol 2.1)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the free N-(2-chlorobenzyl)-1-phenylethanamine (1.0 eq) in anhydrous acetonitrile or DMF.

  • Base Addition: Add the base (Et₃N or DIPEA, 1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Data Presentation: N-Alkylation Reaction Parameters

EntryAlkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
1Methyl IodideEt₃NMeCN2570-85
2Ethyl BromideDIPEADMF5065-80
3Benzyl BromideEt₃NMeCN2575-90
N-Acylation: Synthesis of Amides

N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is generally high-yielding and less prone to side reactions compared to N-alkylation.

Causality Behind Experimental Choices: The reaction is typically carried out at low temperatures (0 °C) to control the exothermicity of the reaction between the amine and the highly reactive acid chloride. A non-nucleophilic base is essential to neutralize the HCl generated during the reaction.

Materials:

  • N-(2-chlorobenzyl)-1-phenylethanamine (free amine from Protocol 2.1) (1.0 eq)

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (see Protocol 2.1)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the free N-(2-chlorobenzyl)-1-phenylethanamine (1.0 eq) and the base (Et₃N or pyridine, 1.2 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Addition: Add the acid chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. The crude amide can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: N-Acylation Reaction Parameters

EntryAcid ChlorideBaseSolventTemperature (°C)Typical Yield (%)
1Acetyl ChlorideEt₃NDCM0 to 2585-95
2Benzoyl ChloridePyridineTHF0 to 2590-98
3Cyclopropanecarbonyl chlorideEt₃NDCM0 to 2580-90

Visualization of Experimental Workflows

experimental_workflow cluster_liberation Free Amine Liberation cluster_derivatization Derivatization cluster_alkylation N-Alkylation cluster_acylation N-Acylation HCl_salt N-(2-chlorobenzyl)-1- phenylethanamine HCl dissolution Dissolve in H₂O HCl_salt->dissolution basification Add aq. Base (e.g., NaHCO₃) dissolution->basification extraction Extract with Organic Solvent basification->extraction drying Dry & Concentrate extraction->drying free_amine Free Secondary Amine drying->free_amine alkylation_start Free Amine acylation_start Free Amine add_base_alkyl Add Base & Alkyl Halide alkylation_start->add_base_alkyl react_alkyl React & Work-up add_base_alkyl->react_alkyl purify_alkyl Purify react_alkyl->purify_alkyl tertiary_amine Tertiary Amine Derivative purify_alkyl->tertiary_amine add_base_acyl Add Base & Acid Chloride acylation_start->add_base_acyl react_acyl React & Work-up add_base_acyl->react_acyl purify_acyl Purify react_acyl->purify_acyl amide_derivative Amide Derivative purify_acyl->amide_derivative

Caption: Workflow for the preparation of secondary amine derivatives.

Characterization of Derivatives

The structural elucidation and purity assessment of the synthesized derivatives are paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. The appearance of new signals corresponding to the added alkyl or acyl group and a shift in the signals of the protons adjacent to the nitrogen are indicative of a successful reaction.

    • ¹³C NMR: Confirms the carbon framework of the new derivative.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the addition of the new functional group.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

  • Fourier-Transform Infrared (IR) Spectroscopy: Can be used to identify the presence of the amide carbonyl stretch (typically around 1650 cm⁻¹) in N-acylated products.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through a series of in-process controls and final product characterization.

  • TLC Monitoring: At each step of the synthesis, TLC is used to monitor the consumption of starting materials and the formation of the product. This provides real-time feedback on the reaction's progress and helps in determining the optimal reaction time.

  • Spectroscopic Confirmation: The comprehensive spectroscopic characterization (NMR, MS) of the final products provides definitive structural proof, ensuring that the desired transformation has occurred.

  • Purity Analysis: Chromatographic methods like HPLC provide quantitative data on the purity of the synthesized derivatives, which is crucial for their use in further biological or chemical studies.

By adhering to these integrated analytical checks, researchers can have a high degree of confidence in the identity and quality of their synthesized secondary amine derivatives.

References

  • Nielsen, M. et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(11), 646–657. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. This guide is specifically engineered for researchers and drug development professionals seeking to optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. This guide is specifically engineered for researchers and drug development professionals seeking to optimize reaction yields, eliminate byproducts, and ensure reproducible scale-up.

The most robust synthetic route for this molecule is reductive amination , which couples 1-phenylethanamine with 2-chlorobenzaldehyde[1]. While conceptually straightforward, achieving >90% yield of the highly pure hydrochloride salt requires precise control over reaction kinetics, reagent selection, and isolation conditions.

Reaction Workflow Overview

Workflow A 1-Phenylethanamine + 2-Chlorobenzaldehyde B Imine Intermediate (+ H2O) A->B Condensation (DCE, -H2O) C N-(2-chlorobenzyl)-1-phenylethanamine (Free Base) B->C Selective Reduction (NaBH(OAc)3) D Hydrochloride Salt (Target Product) C->D Salt Formation (Anhydrous HCl)

Synthetic workflow for N-(2-chlorobenzyl)-1-phenylethanamine HCl.

Troubleshooting & FAQs

Q: Why am I seeing a significant amount of 2-chlorobenzyl alcohol byproduct, and how does it affect my yield? A: This is a classic symptom of premature aldehyde reduction, which directly consumes your starting material and severely limits your yield. If you are using sodium borohydride (NaBH₄) in a one-pot reaction, it will rapidly reduce 2-chlorobenzaldehyde to 2-chlorobenzyl alcohol before the imine has time to fully form[2]. Causality & Solution: Switch your reducing agent to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing effects of the three acetoxy groups attenuate the nucleophilicity of the borohydride[3]. This makes STAB remarkably selective; it will ignore the neutral aldehyde and exclusively reduce the protonated iminium ion[3].

Q: My imine formation seems incomplete even after extended stirring. How can I drive the equilibrium? A: Reductive amination relies on a condensation reaction that produces water as a byproduct. In standard solvents, this creates a thermodynamic equilibrium that can stall[4]. Causality & Solution: You must remove water to push the equilibrium forward (Le Chatelier's Principle). Add a physical water scavenger like anhydrous MgSO₄ or 4Å molecular sieves to the reaction flask. Alternatively, use a stepwise procedure where the imine is formed first in methanol, followed by reduction[4].

Q: Why shouldn't I just use direct alkylation (reacting 1-phenylethanamine with 2-chlorobenzyl chloride)? A: Direct alkylation is notoriously difficult to control and lacks selectivity[5]. Causality & Solution: Primary amines are highly nucleophilic. Once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to over-alkylation and the formation of tertiary amines or quaternary ammonium salts. Direct alkylation typically yields a messy mixture with only a 30-50% yield of the desired secondary amine, whereas reductive amination selectively yields 75-95%[5].

Q: The free base synthesis went perfectly, but my overall yield plummets during the hydrochloride salt formation. The product "oils out" instead of crystallizing. What is going wrong? A: The free base of N-(2-chlorobenzyl)-1-phenylethanamine is highly soluble in organic solvents[1]. If your hydrochloride salt is forming a viscous oil rather than a clean crystal, moisture is present in your system. Causality & Solution: Hydrochloride salts of secondary amines are highly hygroscopic. Using aqueous HCl introduces water, causing the salt to melt into an oil. You must use strictly anhydrous conditions. Dissolve the free base in an anhydrous ethereal solvent (like diethyl ether or MTBE) and introduce anhydrous HCl gas or a commercial solution of HCl in dioxane.

Troubleshooting Start Yield < 70% or Impure Product Q1 Is 2-chlorobenzyl alcohol detected (TLC/NMR)? Start->Q1 Sol1 Aldehyde over-reduction. Switch to NaBH(OAc)3. Q1->Sol1 Yes Q2 Is unreacted amine/aldehyde still present? Q1->Q2 No Sol2 Incomplete condensation. Add MgSO4 or Ti(OiPr)4. Q2->Sol2 Yes Q3 Did the final salt fail to crystallize? Q2->Q3 No Sol3 Moisture present. Use anhydrous HCl in ether. Q3->Sol3 Yes

Diagnostic decision tree for resolving low reaction yields.

Quantitative Data: Reducing Agent Selection

Selecting the correct reducing agent is the single most critical variable in this synthesis. The table below compares the standard reagents used in reductive amination[4],[3],[5],[2].

Reducing AgentSelectivity (Iminium vs. Aldehyde)Toxicity & Safety ProfileOptimal SolventsTypical Yield (Secondary Amine)
NaBH₄ Low (Reduces aldehydes rapidly)ModerateMeOH, EtOH40-60% (Requires stepwise addition)
NaBH₃CN High (Effective at pH 6-8)High (Releases toxic cyanide gas)MeOH, THF70-85%
NaBH(OAc)₃ Very High (Sterically hindered)Low (No cyanide risk)DCE, THF, DCM85-95%

Self-Validating Experimental Protocol

This optimized, step-by-step protocol utilizes NaBH(OAc)₃ to synthesize N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. It includes built-in validation checks to ensure causality and success at every stage.

Step 1: Imine Condensation

  • In an oven-dried, round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 1.0 equivalent of 1-phenylethanamine and 1.0 equivalent of 2-chlorobenzaldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration)[4].

  • Add 1.5 equivalents of anhydrous MgSO₄ to act as a water scavenger.

  • Stir the mixture at room temperature for 1-2 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 8:2). The UV-active 2-chlorobenzaldehyde spot (Rf ~0.6) must completely disappear, replaced by a new, less polar imine spot. Do not proceed to Step 2 until conversion is >95%.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add 1.4 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes[4].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Validation Check: Unlike NaBH₄, STAB addition should produce minimal hydrogen gas bubbling. After 2 hours, TLC should show the complete disappearance of the imine spot and the appearance of a highly polar amine spot (Rf ~0.2) that stains strongly with ninhydrin.

Step 3: Workup and Extraction

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Validation Check: Before discarding the aqueous layer, test it with pH paper. The pH must be >8 to ensure the secondary amine is fully deprotonated (free base form) and has partitioned entirely into the organic DCM layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale oil.

Step 4: Anhydrous Hydrochloride Salt Formation

  • Dissolve the crude N-(2-chlorobenzyl)-1-phenylethanamine free base in a minimum volume of anhydrous diethyl ether.

  • Place the flask in an ice bath and slowly add 1.2 equivalents of a 4.0 M solution of HCl in dioxane (or bubble dry HCl gas).

  • Stir for 30 minutes at 0°C.

  • Validation Check: An immediate, dense white precipitate should form upon HCl addition. If the solution turns cloudy and forms an oil at the bottom of the flask, moisture has contaminated the system.

  • Filter the white precipitate under a vacuum, wash with cold anhydrous ether, and dry under a high vacuum to yield the pure N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride salt.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal (J. Org. Chem., 1996, 61, 3849-3862). 4

  • Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. Benchchem. 3

  • (2-Chlorobenzyl)(1-phenylethyl)amine: A Comprehensive Technical Guide. Benchchem. 1

  • Assessing the Reproducibility of (2-Chlorobenzyl)(1-phenylethyl)amine Synthesis: A Comparative Guide. Benchchem. 5

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2

Sources

Optimization

troubleshooting common impurities in N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review batch records where researchers struggle with yield and purity during the synthesis of secondary amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review batch records where researchers struggle with yield and purity during the synthesis of secondary amines. The synthesis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride—typically achieved via the reductive amination of 2-chlorobenzaldehyde with 1-phenylethanamine—is a robust carbon-nitrogen bond-forming reaction. However, it is highly susceptible to specific mechanistic deviations that generate stubborn impurities [1].

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind each impurity, establish self-validating experimental controls, and provide a thermodynamically and kinetically optimized protocol to ensure high-purity batch generation.

Process Overview & Mechanistic Pathway

Understanding the exact point of divergence in your reaction pathway is the first step in troubleshooting. The diagram below illustrates the intended reductive amination pathway alongside the parasitic side-reactions that lead to common batch failures.

G SM1 1-Phenylethanamine (Primary Amine) Imine Imine Intermediate (N-(2-chlorobenzylidene)...) SM1->Imine Condensation (-H2O) SM2 2-Chlorobenzaldehyde (Aldehyde) SM2->Imine Imp2 2-Chlorobenzyl Alcohol (Aldehyde Reduction) SM2->Imp2 Premature Reduction Target N-(2-chlorobenzyl)-1- phenylethanamine Imine->Target STAB / NaBH4 Imp1 Tertiary Amine (Over-alkylation) Target->Imp1 Excess Aldehyde + Reductant

Reductive amination pathway and common impurity formation routes.

Quantitative Impurity Profile & Analytical Specifications

To effectively troubleshoot, you must first accurately identify the impurities in your LC-MS or HPLC traces. Below is a summarized quantitative profile of the most common impurities encountered in this specific synthesis.

ImpurityChemical IdentityAnalytical Detection (LC-MS/UV)Causality / OriginTarget Spec Limit
Impurity A 2-Chlorobenzyl alcoholLow MW, early retention time, UV activeDirect reduction of unreacted aldehyde< 0.5%
Impurity B N-(2-chlorobenzylidene)-1-phenylethanamineHigh UV absorbance (conjugated C=N)Incomplete reduction of the imine intermediate< 0.1%
Impurity C N,N-bis(2-chlorobenzyl)-1-phenylethanamineHigh retention time (lipophilic), +[M+H]Over-alkylation (tertiary amine formation)< 0.15%
Impurity D 1-PhenylethanamineVery early retention time, basicUnreacted starting material< 0.1%

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant formation of 2-chlorobenzyl alcohol (Impurity A) in my crude LC-MS?

Causality: This occurs when your reducing agent reduces the starting 2-chlorobenzaldehyde before it has sufficient time to condense with 1-phenylethanamine. Sodium borohydride (NaBH₄) is particularly notorious for this because it is a hard, highly reactive hydride source that rapidly attacks carbonyls [4]. Solution: Implement a stepwise reductive amination. Allow the imine formation to reach thermodynamic equilibrium (usually 1–2 hours in methanol or dichloromethane) before adding the reducing agent. Furthermore, switching from NaBH₄ to a milder reagent like Sodium Triacetoxyborohydride (STAB) will drastically reduce this side reaction, as STAB selectively reduces protonated imines over neutral aldehydes [3].

Q2: My batch contains unacceptable levels of the tertiary amine (Impurity C). How do I prevent over-alkylation?

Causality: While reductive amination is highly selective compared to direct alkylation [2], primary amines can still undergo double alkylation. Once the target secondary amine forms, it can react with excess 2-chlorobenzaldehyde to form an iminium ion, which is subsequently reduced to the tertiary amine. Solution: The root cause is stoichiometric imbalance. You must strictly control your equivalents. Use 0.98 eq of 2-chlorobenzaldehyde relative to 1.0 eq of 1-phenylethanamine . By making the aldehyde the limiting reagent, you statistically eliminate the probability of the secondary amine finding a second equivalent of aldehyde to react with [1].

Q3: The imine intermediate (Impurity B) persists even after prolonged reaction times. What is stalling the reduction?

Causality: Imines formed from aromatic aldehydes and sterically hindered amines (like the alpha-methyl group on 1-phenylethanamine) can be resistant to reduction. Hydride transfer requires the imine to be protonated into a highly electrophilic iminium ion. If the reaction pH is too high, the equilibrium favors the unreactive neutral imine. Solution: Add a stoichiometric amount of a weak organic acid. Glacial acetic acid (1.0–1.5 eq) is the industry standard for this. It lowers the pH just enough to generate the reactive iminium species without decomposing the borohydride reagent [3].

Q4: How do I ensure the final hydrochloride salt is free of unreacted 1-phenylethanamine (Impurity D)?

Causality: 1-Phenylethanamine is a strongly basic primary amine. If it is not purged during the free-base workup, it will readily react with HCl gas or ethereal HCl to co-precipitate as a salt alongside your target molecule. Solution: Utilize differential basicity during your aqueous workup. The secondary amine target is more lipophilic and sterically hindered than the primary amine starting material. Washing your organic layer with a mildly acidic aqueous buffer (pH ~4.5) will selectively protonate the primary amine, partitioning it into the aqueous waste, while leaving the secondary amine in the organic phase.

Self-Validating Experimental Protocol

To guarantee reproducibility, protocols must not rely on blind faith; they must validate themselves at every critical juncture. The following optimized protocol for the synthesis of N-(2-chlorobenzyl)-1-phenylethanamine HCl incorporates mandatory In-Process Control (IPC) checkpoints.

Phase 1: Imine Condensation
  • Charge Reactor: In a round-bottom flask under inert atmosphere (N₂), dissolve 1-phenylethanamine (1.00 eq, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Aldehyde Addition: Add 2-chlorobenzaldehyde (0.98 eq, 9.8 mmol) dropwise at room temperature.

  • Equilibration: Stir the mixture at room temperature for 2 hours to allow the condensation to reach equilibrium.

Self-Validation Checkpoint 1 (Imine Conversion): Pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS or TLC. The aldehyde peak (UV 254 nm) must be <2% relative to the newly formed imine peak. Do not proceed to Phase 2 until this is verified to prevent Impurity A.

Phase 2: Acid-Catalyzed Reduction
  • Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Add glacial acetic acid (1.5 eq, 15.0 mmol) dropwise.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol) portion-wise over 15 minutes to control hydrogen evolution and exotherm [1].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

Self-Validation Checkpoint 2 (Reduction Completion): Pull a second aliquot for LC-MS. The conjugated imine peak (Impurity B) must be completely absent (<0.1%), replaced by the secondary amine mass [M+H]⁺ ~246 m/z.

Phase 3: Workup & Differential Extraction
  • Quench: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8 to neutralize the acetic acid and quench residual STAB.

  • Phase Separation: Separate the DCM layer.

  • Primary Amine Purge: Wash the DCM layer once with a mild citrate buffer (pH 4.5) to remove unreacted 1-phenylethanamine (Impurity D), followed by a final wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale oil.

Phase 4: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous Methyl tert-butyl ether (MTBE) (approx. 10 mL/g).

  • Salt Precipitation: Under vigorous stirring at 0 °C, slowly add 1M HCl in diethyl ether (1.05 eq). A white precipitate will form immediately.

  • Isolation: Filter the solid via vacuum filtration, wash with cold MTBE, and dry under high vacuum at 40 °C for 12 hours.

Self-Validation Checkpoint 3 (Final Purity): Dissolve 1 mg of the final salt in 1 mL of H₂O/MeCN. HPLC analysis should confirm >99.0% purity, with Impurities A, B, C, and D all below their respective target specification limits.

References

  • Boron Reagents for Reductive Amination ResearchGate / BASF Corporation URL: [Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Strategies for Overcoming Low Aqueous Solubility of N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-chlorobenzyl)-1-phenylethanamine hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. As a hydrochloride salt of a secondary amine with significant hydrophobic character from its phenyl and chlorobenzyl moieties, this compound often presents limited solubility in neutral aqueous media, posing a hurdle for in-vitro assays, formulation development, and achieving desired therapeutic concentrations.

This document provides a structured, in-depth approach to systematically diagnose and overcome these solubility issues. We will move from fundamental principles and initial troubleshooting to advanced formulation strategies, providing not just protocols, but the scientific rationale behind them.

Section 1: Understanding the Core Problem - FAQs on Physicochemical Behavior

This section addresses the fundamental reasons behind the observed solubility challenges.

Q1: I've added N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride to a neutral phosphate buffer (pH 7.4), and it won't dissolve or precipitates out. Why is this happening?

A1: This is a common and expected behavior for hydrochloride salts of weakly basic drugs. The issue arises from the interplay between the compound's pKa and the pH of the medium. Here's the breakdown:

  • The Salt Form vs. The Free Base: You have the hydrochloride salt, which is the ionized form of the molecule. This form is generally more water-soluble than its neutral, or "free base," form.

  • The Concept of pHmax: For every salt of a weak base, there is a critical pH value, known as the pH of maximum solubility (pHmax).[1] Above this pH, the salt can convert to its less soluble free base form, leading to precipitation.[1] It is highly probable that the pHmax of your compound is significantly lower than 7.4.

  • Hydrophobicity: The N-(2-chlorobenzyl)-1-phenylethanamine molecule itself is structurally hydrophobic due to the two aromatic rings (the phenyl and chlorobenzyl groups).[2] While the hydrochloride salt form helps, the inherent low solubility of the parent molecule remains a dominant factor, especially as the pH approaches and surpasses the pKa.

Q2: What is the expected pH-solubility profile for my compound?

A2: The solubility of an amine hydrochloride is highly dependent on pH. You can expect a profile with two distinct regions:

  • Low pH Region (pH < pKa): At pH values well below the pKa of the amine, the compound exists predominantly in its protonated, cationic form (the hydrochloride salt). In this region, solubility is typically at its highest. However, at very low pH (e.g., below pH 2), you might observe a slight decrease in solubility due to the "common ion effect," where the high concentration of chloride ions from the acidic medium can suppress the dissolution of the hydrochloride salt.[3][4]

  • High pH Region (pH > pKa): As the pH of the solution increases towards and beyond the pKa, the equilibrium shifts towards the deprotonated, neutral free base. Because the free base is significantly less soluble in water, the overall solubility of the compound will drop sharply, often by several orders of magnitude.[5]

Section 2: A Systematic Approach to Solubility Enhancement

Before proceeding to complex formulations, a systematic screening of fundamental strategies is essential. The following workflow provides a logical decision-making process for efficiently identifying a viable path forward.

G Start Start: Low Aqueous Solubility Observed pH_Screen Step 1: Determine pH-Solubility Profile Start->pH_Screen pH_Sufficient Is solubility sufficient in an acceptable pH range? pH_Screen->pH_Sufficient Cosolvent_Screen Step 2: Co-solvent Screening pH_Sufficient->Cosolvent_Screen No Success Goal Achieved: Proceed with Experiment/ Formulation pH_Sufficient->Success  Yes Cosolvent_Sufficient Is solubility sufficient with a biocompatible co-solvent? Cosolvent_Screen->Cosolvent_Sufficient Advanced_Strategies Step 3: Evaluate Advanced Formulation Strategies Cosolvent_Sufficient->Advanced_Strategies No Cosolvent_Sufficient->Success  Yes Cyclodextrin Cyclodextrin Complexation Advanced_Strategies->Cyclodextrin Surfactant Surfactant (Micellar Solubilization) Advanced_Strategies->Surfactant Lipid Lipid-Based Systems (LBDDS) Advanced_Strategies->Lipid Cyclodextrin->Success Surfactant->Success Lipid->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide: Initial Experimental Protocols

Protocol 1: Establishing the pH-Solubility Profile

  • Objective: To determine the solubility of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride across a physiologically relevant pH range.

  • Rationale: This is the most critical first step. It quantifies the problem and may reveal a simple solution if the compound is sufficiently soluble at a pH that is acceptable for the intended experiment.[5]

  • Methodology:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 8.0.

    • Add an excess amount of the compound to a fixed volume (e.g., 1-2 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm syringe filter (select a filter material, like PVDF, compatible with your solvents) to remove the undissolved solid.

    • Dilute the filtrate with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound in each sample using a validated analytical method, such as HPLC-UV (see Section 4).

    • Plot the measured solubility (in mg/mL or µM) against the final measured pH of each solution.

Section 3: Advanced Formulation Strategies - Detailed Protocols & FAQs

If pH adjustment alone is insufficient, the following formulation strategies offer powerful alternatives.

Co-solvency: Blending Solvents to Enhance Solubility

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby lowering the energy required to dissolve a hydrophobic solute.[6][7]

Q3: Which co-solvents are generally safe and effective for in-vitro or pre-clinical studies?

A3: The choice depends on the application. For cell-based assays, minimizing toxicity is key. For parenteral formulations, biocompatibility is paramount. Commonly used co-solvents in pharmaceutical development include:

  • Ethanol: Widely used, but can have effects on cellular systems at higher concentrations.

  • Propylene Glycol (PG): A very common and effective solvent for parenteral use.[8]

  • Polyethylene Glycols (PEGs): Particularly low molecular weight PEGs like PEG 300 and PEG 400 are excellent solubilizers.[9]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but primarily used for in-vitro screening and stock solutions due to potential toxicity. Standard practice is to keep the final concentration in assays below 0.5%.

Co-solventTypical Concentration RangeAdvantagesConsiderations
Ethanol 5-20% (v/v)Effective, volatilePotential for cellular toxicity
Propylene Glycol 10-40% (v/v)Low toxicity, widely used in formulationsHigh viscosity at high concentrations
PEG 400 10-50% (v/v)Low toxicity, excellent solubilizerCan be incompatible with some plastics
DMSO <1% for assays, higher for stocksVery high solubilizing powerCellular toxicity, can affect assay results

Protocol 2: Quantitative Co-solvent Solubility Determination

  • Objective: To quantify the increase in solubility achieved with different co-solvents at various concentrations.

  • Methodology:

    • Select a promising aqueous buffer from your pH-solubility profile (e.g., the highest pH that provides some baseline solubility without immediate precipitation).

    • Prepare a series of co-solvent blends by mixing the chosen buffer with a co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v of Propylene Glycol in pH 4.5 citrate buffer).

    • Perform the equilibrium solubility experiment as described in Protocol 1, using these co-solvent blends instead of buffer alone.

    • Quantify the dissolved compound using HPLC.

    • Plot solubility vs. co-solvent concentration for each co-solvent tested to determine the most effective system.

Cyclodextrin Complexation: Encapsulating the Molecule

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[10][11]

G cluster_0 Inclusion Complex Formation Drug Hydrophobic Drug (N-(2-chlorobenzyl)-1-phenylethanamine) Complex Soluble Drug-Cyclodextrin Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex

Sources

Optimization

advanced purification techniques for crude N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the purification of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride .

This secondary amine salt—typically synthesized via the reductive amination of 2-chlorobenzaldehyde with 1-phenylethanamine—presents unique behavioral challenges, including high polarity, susceptibility to "oiling out" during crystallization, and the risk of chiral degradation if the starting amine was enantiopure. The methodologies below are designed as self-validating systems, ensuring that each step provides observable feedback to confirm success.

Part 1: Purification Workflow Logic

The following diagram maps the logical progression from a crude reaction mixture to a highly pure crystalline salt, highlighting the critical troubleshooting bypass for phase-separation issues.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Unreacted Aldehyde) Freebase Acid-Base Extraction (Freebasing to pH > 10) Crude->Freebase NaOH (aq) + EtOAc OrganicWash Organic Phase Wash (Remove Neutral Impurities) Freebase->OrganicWash Phase Separation SaltFormation Anhydrous HCl Addition (Controlled Salt Formation) OrganicWash->SaltFormation Dry over Na2SO4, Filter OilingOut Troubleshooting: Oiling Out (Adjust Supersaturation/Solvent) SaltFormation->OilingOut If liquid separates Crystallization Recrystallization (e.g., IPA/EtOAc) SaltFormation->Crystallization Precipitation OilingOut->Crystallization Heat & Seed PureSalt Pure N-(2-chlorobenzyl)- 1-phenylethanamine HCl Crystallization->PureSalt Filter & Dry

Caption: Workflow for the purification of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming crystals during HCl addition, and how do I fix it? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates from the solution as a liquid phase rather than forming a solid crystal lattice.

  • Causality: This happens when the supersaturation level is too high, the cooling rate is too rapid, or the solvent system's polarity is mismatched. If the melting point of the solute in the solvent drops below the crystallization temperature, the amine hydrochloride will deposit as an impure oil rather than a crystal.

  • Solution: Never use aqueous HCl for this salt. Instead, use anhydrous HCl gas or a pre-titrated solution of HCl in isopropanol (IPA). If oiling out occurs, reheat the mixture until the oil redissolves, add a small volume of a less polar anti-solvent (like ethyl acetate), and cool the solution at a highly controlled rate (e.g., 0.1 °C/min). Introducing a seed crystal at the metastable zone boundary will bypass the oiling-out phase and force nucleation.

Q2: My crude mixture is heavily contaminated with unreacted 2-chlorobenzaldehyde. Direct silica gel chromatography is failing. What is the mechanistic reason, and what is the alternative? Answer: Direct purification of highly polar secondary amine hydrochlorides on standard bare silica gel often leads to irreversible chemisorption and severe peak tailing due to strong hydrogen bonding and ionic interactions with surface silanol groups[1].

  • Causality: The unreacted 2-chlorobenzaldehyde[2] is neutral and elutes quickly, but the charged amine salt streaks across the column, destroying resolution.

  • Solution: You must perform an acid-base extraction (freebasing) first. Convert the crude salt back to its free base using 1M NaOH (aq). Extract with ethyl acetate. The free amine can then be purified via column chromatography (using a basic modifier like 1% triethylamine in the eluent). Once the free base is pure, reform the hydrochloride salt.

Q3: I am starting with enantiopure (S)-1-phenylethanamine. Will the reductive amination and subsequent HCl salt formation cause racemization? Answer: Generally, the reductive amination of 2-chlorobenzaldehyde with (S)-1-phenylethanamine preserves the stereocenter, provided the conditions are strictly controlled[3].

  • Causality: The chiral center on the 1-phenylethanamine moiety is adjacent to the amine[4]. Harsh acidic conditions at elevated temperatures can promote reversible iminium ion formation or enamine tautomerization, leading to partial chiral inversion (racemization).

  • Solution: Maintain temperatures below 60 °C during the reductive amination and use mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3)[3]. During salt formation, keep the exothermic HCl addition strictly controlled in an ice bath (0–5 °C) to prevent thermally-induced racemization.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in preventing product loss and oiling out. Below is a summary of solvent properties optimized for this specific amine hydrochloride.

Solvent SystemDielectric Constant (ε)Solubilizing Power for Amine HClOiling-Out RiskRecommended Application
Water / Aqueous HCl ~80.0Very HighHighAvoid; causes hydrolysis and severe oiling out.
Methanol / Ethanol 33.0 / 24.3HighModeratePrimary solvent for initial dissolution.
Isopropanol (IPA) 18.0ModerateLowIdeal for controlled precipitation and salt formation.
Ethyl Acetate (EtOAc) 6.0Low (Anti-solvent)LowCo-solvent to induce crystallization and depress solubility.
Diethyl Ether 4.3Very LowHigh (if added fast)Washing isolated crystals to remove neutral organics.

Part 4: Step-by-Step Methodologies

Protocol A: Freebasing and Liquid-Liquid Extraction

This protocol utilizes a self-validating visual feedback loop to ensure complete phase transfer.

  • Dissolution: Suspend 10.0 g of crude N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride in 100 mL of deionized water.

  • Alkalization: Slowly add 2M NaOH (aq) dropwise under continuous stirring until the aqueous layer reaches pH > 10 (verify with pH paper).

    • Validation Check: The solution will turn opaque/cloudy as the water-insoluble free base liberates from the aqueous phase.

  • Extraction: Add 100 mL of ethyl acetate (EtOAc). Transfer to a separatory funnel and shake vigorously. Allow phases to separate. The top organic layer contains the free amine; the bottom aqueous layer contains inorganic salts.

  • Washing: Wash the organic layer with 50 mL of brine (saturated NaCl) to remove residual water and water-soluble impurities.

  • Drying: Add anhydrous Na₂SO₄ to the organic layer until the drying agent flows freely like sand. Filter the suspension.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude free base as an oil.

Protocol B: Anhydrous Hydrochloride Salt Formation and Recrystallization

This protocol prevents the "oiling out" phenomenon by strictly controlling supersaturation.

  • Solvation: Dissolve the free base oil in 50 mL of anhydrous isopropanol (IPA).

  • Cooling: Place the flask in an ice-water bath (0–5 °C) to control the exothermic salt formation.

  • Titration: Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise.

    • Validation Check: A fine white precipitate should begin to form. If an oil forms instead, immediately stop the addition, warm the flask to 40 °C until the oil redissolves, add 10 mL of EtOAc, and resume cooling at a slower rate.

  • Maturation: Stir the suspension at 0 °C for 1 hour to ensure complete crystal lattice formation and maximum yield.

  • Isolation: Filter the crystals under a vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold diethyl ether to strip away any unreacted 2-chlorobenzaldehyde.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to a constant weight.

Part 5: References

  • Khan, S. "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde." Fine Chemical Engineering, Universal Wiser Publisher. 2

  • "Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine." Open Access Library Journal, Scirp.org. 4

  • "Photoredox-catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source." Organic Letters, ACS Publications. 3

  • "Organic Experiments: Oiling Out Phenomenon." National Academic Digital Library of Ethiopia.

  • "Technical Support Center: Purification of Crude Amine Hydrochlorides." Benchchem.1

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of secondary amine active pharmaceutical ingredie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of secondary amine active pharmaceutical ingredients (APIs). The preparation of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride via reductive amination is a foundational workflow, yet it is highly susceptible to competing side reactions.

This guide is designed to move beyond basic protocols. By understanding the mechanistic causality behind each side reaction—ranging from premature aldehyde reduction to catalytic dehalogenation—you can implement self-validating experimental controls that guarantee high-fidelity synthesis.

Mechanistic Pathway & Side Reaction Map

To troubleshoot effectively, we must first map the target chemical pathway against its competing side reactions. The diagram below illustrates the critical junctures where the synthesis can deviate.

G A 2-Chlorobenzaldehyde + 1-Phenylethanamine B Imine / Iminium Intermediate A->B Condensation (-H2O) SR1 Side Product: 2-Chlorobenzyl Alcohol A->SR1 Premature Reduction (e.g., NaBH4) C N-(2-chlorobenzyl)- 1-phenylethanamine (Free Base) B->C Selective Reduction (NaBH(OAc)3) D Target Product: HCl Salt C->D HCl / MTBE (Crystallization) SR2 Side Product: Tertiary Amine C->SR2 Over-alkylation (+ Aldehyde) SR3 Side Product: Dehalogenated Amine C->SR3 Hydrogenolysis (Pd/C + H2)

Figure 1: Mechanistic workflow of N-(2-chlorobenzyl)-1-phenylethanamine synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of 2-chlorobenzyl alcohol in my crude reaction mixture. How can I prevent premature aldehyde reduction? Root Cause: Standard reducing agents like sodium borohydride (NaBH₄) are highly reactive and will reduce 2-chlorobenzaldehyde to its corresponding alcohol faster than the aldehyde can condense with 1-phenylethanamine to form the target imine[1]. Solution: Transition to a milder, chemoselective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[2]. These reagents are electron-deficient and sterically hindered, making them highly selective for the protonated iminium ion over the neutral carbonyl group under mildly acidic conditions (pH 4–5)[3]. If you must use NaBH₄, employ a strict stepwise protocol: pre-form the imine completely using a dehydrating agent (e.g., molecular sieves or Ti(OiPr)₄) before introducing the reductant.

Q2: My LC-MS data indicates the presence of a tertiary amine byproduct. How do I suppress over-alkylation? Root Cause: Reductive amination is designed to yield secondary amines. However, the newly synthesized secondary amine (N-(2-chlorobenzyl)-1-phenylethanamine) remains nucleophilic. It can react with residual 2-chlorobenzaldehyde to form a new iminium species, which is subsequently reduced to an unwanted tertiary amine[1],[4]. Solution:

  • Stoichiometric Control: Always use a slight molar excess (1.05 to 1.10 equivalents) of the primary amine (1-phenylethanamine). This ensures the primary amine outcompetes the secondary amine product for any available aldehyde.

  • Thermal Regulation: Keep the reaction at or below room temperature. Elevated temperatures provide the activation energy required for the sterically hindered secondary amine to attack the aldehyde.

Q3: I attempted to scale up using catalytic hydrogenation (Pd/C and H₂), but I am losing the chloro-substituent on the aromatic ring. What are my alternatives? Root Cause: Aryl chlorides are highly susceptible to hydrogenolysis (dehalogenation) when exposed to palladium-on-carbon (Pd/C) under a hydrogen atmosphere[5]. The palladium catalyst readily inserts into the C-Cl bond, replacing the halogen with hydrogen. Solution:

  • Catalyst Substitution: If catalytic hydrogenation is mandatory for your scale-up, switch from Pd/C to a modified Platinum-on-carbon (Pt/C) catalyst. The addition of a promoter, such as copper, or the use of sulfided platinum drastically reduces dehalogenation to below 5% while maintaining excellent imine reduction efficacy[6].

  • Alternative Reduction: For bench-scale synthesis, utilize hydride donors like NaBH(OAc)₃, which do not interact with aryl halides. Alternatively, an activated zinc/copper pair in aqueous ammonium chloride can successfully reduce the intermediate without causing dehalogenation[5].

Q4: My final hydrochloride salt is discolored and sticky. How can I ensure high purity during precipitation? Root Cause: Rapid precipitation ("crashing out") of the HCl salt traps unreacted starting materials, 2-chlorobenzyl alcohol, and trace tertiary amines within the crystal lattice. Solution: Optimize the crystallization solvent system. The free base should be dissolved in an anti-solvent for the salt, such as methyl tert-butyl ether (MTBE) or diethyl ether. Add the HCl source (e.g., 4M HCl in dioxane) dropwise at 0–5 °C with vigorous stirring. This promotes controlled nucleation and excludes impurities, which remain highly soluble in the ethereal supernatant.

Quantitative Data: Reducing Agent Selection Matrix

Selecting the correct reducing environment is the single most critical factor in mitigating side reactions. Below is a comparative matrix to guide your reagent selection.

Reducing Agent SystemImine Reduction KineticsAldehyde Reduction RiskOver-alkylation RiskDehalogenation RiskApplication Scientist Recommendation
NaBH₄ FastCriticalModerateNoneNot recommended for one-pot synthesis; lacks chemoselectivity.
NaBH₃CN ModerateLowLowNoneViable, but generates highly toxic HCN gas during acidic workup.
NaBH(OAc)₃ FastVery LowLowNoneOptimal for bench-scale. Highly selective for iminium ions.
Pd/C + H₂ FastLowModerateCriticalAvoid. Rapid hydrogenolysis of the 2-chloro substituent.
Pt/C (Sulfided) + H₂ ModerateLowModerateLowOptimal for scale-up. Suppresses dehalogenation effectively.
Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes NaBH(OAc)₃ to ensure high chemoselectivity and incorporates in-line analytical checks to create a self-validating workflow.

Step 1: Iminium Formation

  • Charge a dry, argon-purged round-bottom flask with 2-chlorobenzaldehyde (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Add 1-phenylethanamine (1.05 eq, 10.5 mmol) followed by glacial acetic acid (1.0 eq, 10 mmol) to catalyze iminium formation.

  • Stir at room temperature for 1 hour. Validation Check: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or FTIR. Do not proceed until the aldehyde carbonyl stretch (~1700 cm⁻¹) is depleted and the imine C=N stretch (~1640 cm⁻¹) is dominant.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes to prevent thermal spiking.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours. Validation Check: Analyze via LC-MS. Confirm the disappearance of the imine mass and the appearance of the secondary amine product mass. Ensure no tertiary amine mass (over-alkylation) is detected.

Step 3: Quench and Extraction

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the pH of the aqueous layer is ~8. (This neutralizes the acetic acid and destroys excess hydride).

  • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.

Step 4: Hydrochloride Salt Crystallization

  • Dissolve the crude free base in cold methyl tert-butyl ether (MTBE) (15 mL).

  • Under vigorous stirring at 0–5 °C, add 4M HCl in dioxane (1.2 eq, 12 mmol) dropwise. A white precipitate will begin to form immediately.

  • Stir for 30 minutes at 0 °C to complete crystallization.

  • Filter the solid via vacuum filtration, wash with cold MTBE (2 x 5 mL), and dry under high vacuum. Validation Check: Confirm purity via melting point analysis and ¹H-NMR (assessing for the absence of the 2-chlorobenzyl alcohol methylene singlet).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical testing methods is not merely a regulatory formality but a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical testing methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a detailed, in-depth comparison of analytical methodologies for the characterization and quantification of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, a synthetic amine hydrochloride. As a Senior Application Scientist, the following discourse is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating.

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS No: 13541-48-5) is an organic compound with the molecular formula C15H17Cl2N.[1] Given its structure as a secondary amine hydrochloride, analytical methods must be capable of accurately and precisely quantifying the active pharmaceutical ingredient (API) while also being specific enough to distinguish it from potential impurities and degradation products. This guide will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), in line with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5][6]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] For N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, this means ensuring the chosen method can reliably determine its identity, purity, and strength. The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3]

The validation process is a systematic approach that involves careful planning and execution of experiments to assess key performance characteristics.[8] These characteristics, as defined by ICH and USP, include accuracy, precision, specificity, linearity, range, and robustness.[2][3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step. For a moderately polar and thermally stable compound like N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, both HPLC and GC present viable options.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of a wide variety of compounds, including amine hydrochlorides.[9] It offers versatility in terms of stationary and mobile phases, allowing for fine-tuning of the separation. However, direct analysis of amines can be challenging due to their potential for low UV absorbance and peak tailing.[9] Pre-column or post-column derivatization is often employed to enhance detectability and improve chromatographic performance.[9][10]

Gas Chromatography (GC) is another suitable technique, particularly for volatile and thermally stable compounds.[11][12] For amine hydrochlorides, the free amine can be regenerated in solution and analyzed by GC.[11] This method can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

The choice between HPLC and GC will depend on several factors, including the specific impurities expected, the required sensitivity, and the available instrumentation.

Validation Workflow

The following diagram outlines the typical workflow for analytical method validation, applicable to both HPLC and GC methods for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Technique (HPLC/GC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters & Acceptance Criteria Select_Method->Define_Parameters Write_Protocol Write Validation Protocol Define_Parameters->Write_Protocol Prepare_Materials Prepare Reference Standards & Samples Write_Protocol->Prepare_Materials Execute_Experiments Execute Validation Experiments Prepare_Materials->Execute_Experiments Collect_Data Collect & Analyze Data Execute_Experiments->Collect_Data Validation_Report Prepare Validation Report Collect_Data->Validation_Report Final_Approval Review & Final Approval Validation_Report->Final_Approval

Caption: A generalized workflow for the validation of an analytical method.

Detailed Validation Parameters and Experimental Protocols

The following sections detail the experimental protocols for validating an HPLC and a GC method for the quantification of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. The acceptance criteria provided are typical for pharmaceutical analysis but should be justified for the specific application.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[13]

Experimental Protocol (HPLC & GC):

  • Forced Degradation: Subject a sample of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[14]

  • Impurity Spiking: Analyze a sample of the drug substance spiked with known impurities.

  • Blank Analysis: Analyze a blank solution (mobile phase or solvent) to ensure no interfering peaks at the retention time of the analyte.

  • Peak Purity (HPLC-DAD): For HPLC with a Diode Array Detector (DAD), assess peak purity to confirm that the analyte peak is not co-eluting with any other compound.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any impurity or degradation product peaks.

  • The blank solution should show no interference at the retention time of the analyte.

  • Peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[15]

Experimental Protocol (HPLC & GC):

  • Prepare a series of at least five standard solutions of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride at different concentrations, typically ranging from 80% to 120% of the expected working concentration.[16]

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol (HPLC & GC):

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for each concentration level should be ≤ 2.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[15]

Experimental Protocol (HPLC & GC):

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: The overall RSD for both sets of data should be ≤ 2.0%.

Range

The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[8]

Experimental Protocol (HPLC & GC): The range is confirmed by demonstrating that the method is linear, accurate, and precise within the specified concentration interval. No separate experiments are typically needed if the linearity and accuracy studies cover the intended range.

Acceptance Criteria:

  • The specified range should be supported by the linearity, accuracy, and precision data. For an assay method, this is typically 80% to 120% of the test concentration.[16]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol (HPLC):

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a standard solution under each varied condition and evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Experimental Protocol (GC):

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Injector temperature (e.g., ± 10 °C)

    • Oven temperature program (e.g., initial temperature ± 5 °C)

    • Carrier gas flow rate (e.g., ± 10%)

  • Analyze a standard solution under each varied condition and evaluate the effect on system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should remain within the established limits for all varied conditions.

  • The results of the analysis should not be significantly affected by the variations.

Data Presentation

The quantitative data generated during the validation studies should be summarized in clear and concise tables for easy comparison and review.

Table 1: Hypothetical Linearity Data for HPLC Method

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
804850486548404851.7
905450547054605460.0
1006050607560606061.7
1106650668066656665.0
1207250729072707270.0
Linear Regression Correlation Coefficient (r): 0.9998Slope: 60.5Y-intercept: 5.2

Table 2: Hypothetical Accuracy and Precision Data for GC Method

Concentration LevelSpiked Amount (mg)Found Amount (mg) - Rep 1Found Amount (mg) - Rep 2Found Amount (mg) - Rep 3Mean Recovery (%)RSD (%)
80%8.07.958.027.9899.60.44
100%10.010.059.9810.01100.10.35
120%12.011.9512.0511.9899.80.42

Relationship Between Validation Parameters

The various validation parameters are interconnected, and a successful validation demonstrates the overall suitability of the method.

Validation_Parameters Specificity Specificity Method_Suitability Method Suitability Specificity->Method_Suitability Linearity Linearity Range Range Linearity->Range Linearity->Method_Suitability Accuracy Accuracy Precision Precision Accuracy->Precision Accuracy->Range Accuracy->Method_Suitability Precision->Range Precision->Method_Suitability Range->Method_Suitability Robustness Robustness Robustness->Method_Suitability

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of analytical methods for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is a critical activity that ensures the quality and reliability of the data generated. This guide has provided a framework for comparing and validating both HPLC and GC methods, grounded in the principles of scientific integrity and regulatory compliance. By following these detailed protocols and understanding the causality behind each experimental choice, researchers and drug development professionals can confidently establish analytical methods that are fit for their intended purpose. The ultimate goal of method validation is to ensure that every measurement is a reliable indicator of the quality of the pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • BA Sciences. USP <1225> Method Validation. BA Sciences. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). ICH. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. AAM. [Link]

  • Journal of Chromatographic Science. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • PubChem. N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride. PubChem. [Link]

  • Chan, C. C. (2004).
  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(9), 1269-1281. [Link]

  • Elumalai, S., Kuril, S., & Saravanan, J. (2024). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. Journal of Pharmaceutical Research International, 36(12), 54-71. [Link]

Sources

Comparative

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride reference standard characterization

Title: Comprehensive Comparison Guide: Reference Standard Characterization of N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride Executive Summary N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS 13541-48-5) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Reference Standard Characterization of N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride

Executive Summary

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS 13541-48-5) is a complex secondary amine featuring a benzylic chiral center. In pharmaceutical development and forensic toxicology, establishing this compound as a Certified Reference Material (CRM) requires rigorous, orthogonal analytical strategies. This guide objectively compares the performance of competing characterization methodologies—specifically evaluating absolute purity assignment (Mass Balance vs. qNMR) and stereochemical integrity (Chiral HPLC vs. Polarimetry).

By synthesizing experimental data with field-proven protocols, this guide provides researchers with a self-validating framework for certifying high-purity reference standards.

Part 1: The Purity Paradigm - Mass Balance vs. qNMR

The establishment of metrological traceability to the International System of Units (SI) is the cornerstone of reference standard characterization[1]. Historically, the industry relied on the Mass Balance approach. However, for complex hydrochloride salts like N-(2-chlorobenzyl)-1-phenylethanamine, Quantitative NMR (qNMR) has emerged as a superior, orthogonal technique.

Causality & Mechanistic Differences
  • Mass Balance (Indirect Method): This approach calculates purity by subtracting the sum of all measured impurities (water via Karl Fischer, volatiles via TGA/GC, inorganics via Residue on Ignition, and organics via HPLC-UV) from 100%[2]. The flaw: It is highly susceptible to cumulative error. If an impurity lacks a UV chromophore or elutes in the void volume, it is missed, leading to an overestimation of purity.

  • qNMR (Direct Method): qNMR provides an absolute mass fraction by directly comparing the integral of a well-resolved analyte proton (e.g., the benzylic CH proton of the 1-phenylethyl group) against an SI-traceable internal standard[3]. The advantage: It requires no analyte-specific response factors and captures "invisible" impurities (like inorganic salts or silica) that HPLC misses[3].

Experimental Data Comparison (Batch #001)
Analytical StrategyPrinciple of MeasurementResult (Batch #001)Key AdvantagesLimitations
Mass Balance 100%−∑(Impurities) 99.1% ± 0.4%High sensitivity for trace organic impurities via HPLC-UV.Cumulative error propagation; blind to non-UV active contaminants[2].
1H-qNMR Direct integration vs. SI-Traceable IS98.4% ± 0.1%Direct SI-traceability; immune to chromophore dependence[3].Lower sensitivity for trace impurities (<0.1%); requires peak resolution[1].

Data Insight: The 0.7% discrepancy between the two methods in Batch #001 was traced to excess inorganic chloride salts invisible to UV detection, proving qNMR's superiority in preventing purity overestimation.

Part 2: Stereochemical Integrity - Enantiomeric Purity

Because N-(2-chlorobenzyl)-1-phenylethanamine contains a chiral center at the 1-phenylethyl position, the reference standard must be characterized for enantiomeric excess (ee)[4]. Standard reversed-phase HPLC cannot resolve these enantiomers.

Causality in Chiral Separation

Secondary amines are notoriously difficult to separate due to severe peak tailing caused by secondary interactions with residual silanol groups on the stationary phase. While Specific Rotation (Polarimetry) provides a bulk measurement of optical activity, it lacks the sensitivity to quantify trace enantiomeric impurities (e.g., 0.1% of the (S)-enantiomer in an (R)-enantiomer batch). Chiral Normal-Phase HPLC utilizing polysaccharide-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is mandatory for accurate quantification.

Enantiomeric Evaluation Comparison
MethodResolution ( Rs​ )Limit of QuantitationAdvantagesLimitations
Chiral NP-HPLC > 2.50.05%Direct, baseline separation of enantiomers.Requires expensive chiral columns and specific basic modifiers (DEA).
Polarimetry N/A~2.0%Fast, traditional pharmacopeial method.Highly sensitive to temperature/concentration; poor trace quantification.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal system suitability checks.

Protocol A: Absolute Purity via 1H-qNMR
  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the N-(2-chlorobenzyl)-1-phenylethanamine HCl candidate and ~10.0 mg of TraceCERT® Maleic Acid (Certified Internal Standard).

  • Dissolution: Dissolve the mixture in 1.0 mL of Methanol- d4​ . Causality: Methanol- d4​ is chosen to ensure full solubility of the hydrochloride salt while avoiding overlap with the aromatic and benzylic protons of the analyte.

  • Relaxation Optimization ( T1​ ): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing target proton.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 45 seconds) to guarantee complete magnetization recovery—a critical step to prevent integration bias[1]. Acquire a minimum of 64 scans.

  • Data Processing: Integrate the Maleic acid singlet ( δ ~6.3 ppm) and the isolated benzylic CH quartet of the analyte ( δ ~4.5 ppm). Calculate the mass fraction using the standard qNMR equation.

Protocol B: Enantiomeric Excess via Chiral HPLC
  • Column Selection: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The addition of 0.1% Diethylamine (DEA) is a self-validating choice; it acts as a competing base to mask active silanol sites, actively preventing the secondary amine from tailing and ensuring symmetrical peaks for accurate integration.

  • Parameters: Flow rate at 1.0 mL/min; UV detection at 220 nm; Column temperature at 25°C.

  • System Suitability: The method is only valid if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 and the tailing factor is ≤1.2 .

Part 4: Orthogonal Characterization Workflow

G cluster_0 Identity & Structure cluster_1 Absolute Purity (Orthogonal) cluster_2 Stereochemical Purity Start N-(2-chlorobenzyl)-1-phenylethanamine HCl Candidate Material ID1 HRMS (Exact Mass) Start->ID1 ID2 1D/2D NMR (Connectivity) Start->ID2 P1 Mass Balance (HPLC + KF + TGA) ID1->P1 P2 qNMR (SI-Traceable IS) ID2->P2 C1 Chiral HPLC (Enantiomeric Excess) P1->C1 P2->C1 Final Certified Reference Material (CRM) C1->Final

Orthogonal workflow for certifying N-(2-chlorobenzyl)-1-phenylethanamine HCl reference standards.

Sources

Validation

Evaluating Cross-Reactivity of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride in Immunoassays: A Comparative Guide

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data. This guide provides a comprehensive framework for evaluating the cross-reactivity of N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride in immunoassays. Given the structural similarities within the broader class of phenethylamines, understanding potential cross-reactivity is critical to avoid false-positive results and ensure accurate quantification of target analytes.[1][2][3] This guide will delve into the principles of immunoassay cross-reactivity, provide a detailed experimental protocol for its assessment using a competitive ELISA format, and offer insights into the interpretation of the resulting data.

The Challenge of Cross-Reactivity with Phenethylamine Analogs

The potential for cross-reactivity is a significant consideration in the development and validation of any immunoassay for small molecules, also known as haptens.[10][11] Since small molecules are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an antibody response. The site of this conjugation can influence the specificity of the resulting antibodies.[7]

This guide will focus on the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and effective format for quantifying small molecules and assessing cross-reactivity.[12][13][14][15]

Experimental Design for Cross-Reactivity Assessment

To evaluate the cross-reactivity of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, a competitive ELISA is the method of choice. In this assay format, the compound in the sample (or the potential cross-reactant) competes with a fixed amount of a labeled or plate-coated antigen for binding to a limited number of antibody binding sites.[12][13] The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[13]

Key Components of the Assay:
  • Primary Antibody: A highly specific monoclonal or polyclonal antibody raised against the primary target analyte of the immunoassay.

  • Coating Antigen: The primary target analyte conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA) and immobilized on the surface of a microtiter plate.

  • Primary Target Analyte Standard: A purified solution of the compound the immunoassay is designed to detect, used to generate a standard curve.

  • Potential Cross-Reactants: A panel of compounds structurally related to the primary target analyte, including N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride.

The following diagram illustrates the principle of competitive ELISA for the detection of a small molecule.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface Coating_Antigen Coating Antigen (Analyte-BSA Conjugate) Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Coating_Antigen->Enzyme_Conjugate Binds to primary antibody Antibody Primary Antibody Antibody->Coating_Antigen Unbound antibody binds to plate Free_Analyte Free Analyte (from sample or standard) Free_Analyte->Antibody Binds in solution Substrate Substrate Enzyme_Conjugate->Substrate Catalyzes conversion Colored_Product Colored Product (Signal) Substrate->Colored_Product

Caption: Principle of Competitive ELISA for Small Molecules.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a step-by-step methodology for assessing the cross-reactivity of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride.

Materials:

  • 96-well microtiter plates

  • Primary antibody specific for the target analyte

  • Coating antigen (target analyte-BSA conjugate)

  • Primary target analyte standard

  • N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

  • Other potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.[15]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.[10]

  • Competitive Reaction:

    • Prepare serial dilutions of the primary target analyte standard, N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, and other potential cross-reactants in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.

    • Add 50 µL of the diluted primary antibody to each well containing the standard or cross-reactant.

    • Incubate this mixture for 1 hour at room temperature to allow for the competitive binding to occur.

    • Transfer 100 µL of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[10]

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[10]

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

The following diagram illustrates the workflow for determining immunoassay cross-reactivity.

Cross_Reactivity_Workflow Start Start Plate_Coating Coat Plate with Analyte-BSA Conjugate Start->Plate_Coating Wash_Block Wash and Block Non-specific Sites Plate_Coating->Wash_Block Prepare_Dilutions Prepare Serial Dilutions of: - Target Analyte (Standard) - Potential Cross-Reactants Wash_Block->Prepare_Dilutions Pre_Incubate Pre-incubate Dilutions with Primary Antibody Prepare_Dilutions->Pre_Incubate Competitive_Binding Add Mixture to Coated Plate (Competitive Binding Step) Pre_Incubate->Competitive_Binding Wash Wash Competitive_Binding->Wash Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash->Add_Secondary Wash_2 Wash Add_Secondary->Wash_2 Add_Substrate Add Substrate and Develop Signal Wash_2->Add_Substrate Stop_Read Stop Reaction and Read Absorbance Add_Substrate->Stop_Read Data_Analysis Data Analysis: - Plot Dose-Response Curves - Determine IC50 Values - Calculate % Cross-Reactivity Stop_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Data Analysis and Interpretation

The data obtained from the microplate reader is used to generate a dose-response curve for the primary target analyte and each potential cross-reactant. The absorbance is plotted against the logarithm of the compound's concentration. From these curves, the concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined.[10]

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Target Analyte / IC50 of Potential Cross-Reactant) x 100

Hypothetical Data and Analysis

To illustrate this process, consider an immunoassay designed to detect Amphetamine. The cross-reactivity of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride and other structurally related compounds is evaluated.

CompoundIC50 (ng/mL)% Cross-Reactivity
Amphetamine (Primary Analyte)25100%
Methamphetamine5050%
MDMA25010%
N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride 500 5%
Phentermine10025%
Ephedrine>10,000<0.25%

Interpretation of Results:

  • In this hypothetical example, N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride exhibits a 5% cross-reactivity with the anti-Amphetamine antibody. This indicates that a concentration of 500 ng/mL of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is required to produce the same signal as 25 ng/mL of Amphetamine.

  • Methamphetamine shows a significant cross-reactivity of 50%, which is expected given its close structural similarity to amphetamine.

  • Ephedrine shows negligible cross-reactivity, indicating a high degree of specificity of the antibody in distinguishing it from amphetamine.

A high percentage of cross-reactivity suggests that the antibody binds significantly to the non-target compound, which can lead to false-positive results or an overestimation of the primary analyte's concentration.[8] Conversely, a low percentage of cross-reactivity indicates good assay specificity.

Conclusion and Recommendations

The evaluation of cross-reactivity is a critical step in the validation of any immunoassay. For a compound like N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, which belongs to the structurally diverse class of phenethylamines, a systematic assessment using a competitive ELISA is essential to understand its potential to interfere with assays for other related compounds.

Key Recommendations:

  • Thorough Validation: Always perform comprehensive cross-reactivity testing with a panel of structurally related compounds that could potentially be present in the samples.

  • Careful Antibody Selection: The choice of monoclonal versus polyclonal antibodies can impact specificity. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity.[8]

  • Understand Assay Limitations: Be aware of the cross-reactivity profile of the immunoassay being used and consider the potential for false positives when interpreting results.

  • Confirmatory Analysis: For positive screening results, especially in a clinical or forensic context, it is crucial to perform a confirmatory analysis using a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

By following the principles and protocols outlined in this guide, researchers can confidently evaluate the cross-reactivity of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride and other novel compounds, ensuring the accuracy and reliability of their immunoassay data.

References

  • European Patent Office. (n.d.). Immunoassay for Phenethylamines of the 2C and DO Sub-Families - Patent 2835648. Retrieved from [Link]

  • Kerrigan, S. (2006). Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines. Journal of Analytical Toxicology, 30(5), 314–319.
  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. Retrieved from [Link]

  • Cagliero, C., et al. (2019). Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. Forensic Toxicology, 37(1), 124-133.
  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2008). Immunoassay Interference by Endogenous Antibodies; Approved Guideline. CLSI document I/LA30-A.
  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1993). Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity. Asian Pacific Journal of Allergy and Immunology, 11(2), 161-168.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • Bråthe, A., et al. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 9(9), 2434-2443.
  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Immunoassay Methods. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Supporting Information For: S1. Retrieved from [Link]

  • Krasowski, M. D., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Park, M., et al. (2003). Cross-reactivity of Amphetamine Analogues in Various Immunoassays. Yakhak Hoeji, 47(5), 332-338.
  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide: IR vs. Raman Spectroscopy for the Analysis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Introduction N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is a substituted phenethylamine derivative. Molecules within this class are of significant interest to researchers in medicinal chemistry and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is a substituted phenethylamine derivative. Molecules within this class are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] Accurate and unambiguous structural characterization is a foundational requirement in the synthesis and quality control of such compounds. The hydrochloride salt form, in particular, enhances stability and solubility, making it common in pharmaceutical formulations.[2]

Vibrational spectroscopy, which probes the fundamental vibrations of chemical bonds, offers a powerful, non-destructive method for structural elucidation.[3][4] This guide provides an in-depth comparison of two primary vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, as applied to the analysis of solid-state N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the anticipated spectral data, offering researchers a clear rationale for selecting the appropriate method for their analytical needs.

Theoretical Framework: A Tale of Two Interactions

While both IR and Raman spectroscopy measure the vibrational energies of a molecule, they arise from different physical phenomena.[5] The resulting spectra provide a unique "molecular fingerprint," but the features they emphasize are often different and highly complementary.[6][7]

Infrared (IR) Spectroscopy: The Absorption Principle

IR spectroscopy measures the absorption of infrared radiation by a molecule.[8] For a specific vibration to be "IR active" and appear as a peak in the spectrum, it must cause a change in the molecule's net dipole moment .[4][5][8] Consequently, IR spectroscopy is exceptionally sensitive to polar functional groups. For N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, this includes the highly polar N⁺-H bond of the secondary ammonium salt.

Raman Spectroscopy: The Scattering Principle

Raman spectroscopy is a light-scattering technique.[3][9] A sample is illuminated with a high-intensity monochromatic laser source, and the scattered light is analyzed. While most of the light is scattered at the same frequency as the laser (Rayleigh scattering), a tiny fraction is scattered at different frequencies. This inelastic scattering, known as the Raman effect, corresponds to the vibrational energy levels of the molecule.[10] For a vibration to be "Raman active," it must cause a change in the molecule's polarizability —the deformability of its electron cloud.[5] This makes Raman spectroscopy particularly effective for analyzing non-polar, symmetric bonds and the carbon skeletons of molecules, such as the aromatic rings in our target compound.[11][12]

Experimental Design and Workflow

The primary objective is the unambiguous confirmation of the chemical structure, including the presence of all key functional groups and verification of the hydrochloride salt form.

Safety and Handling

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride and related compounds should be handled with care. They can be corrosive and cause skin and eye damage.[13][14] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.[13][15]

Visualized Analytical Workflow

The following diagram outlines the parallel workflow for analyzing N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride using both FT-IR and Raman spectroscopy.

G Analytical Workflow: IR vs. Raman cluster_0 Sample Preparation & Analysis cluster_1 FT-IR Analysis cluster_2 Raman Analysis cluster_3 Data Interpretation & Reporting Sample Sample Received N-(2-chlorobenzyl)-1- phenylethanamine hydrochloride (Solid) IR_Prep ATR Sample Preparation 1. Clean ATR crystal 2. Apply small sample powder 3. Apply pressure Sample->IR_Prep Raman_Prep Raman Sample Preparation 1. Place sample in glass vial or on microscope slide (Minimal preparation needed) Sample->Raman_Prep IR_Acq Data Acquisition 1. Collect background spectrum 2. Collect sample spectrum 3. Range: 4000-400 cm⁻¹ IR_Prep->IR_Acq IR_Proc IR Spectrum Processing 1. Baseline correction 2. Peak picking & identification IR_Acq->IR_Proc Compare Comparative Analysis IR_Proc->Compare Raman_Acq Data Acquisition 1. Focus laser on sample 2. Set exposure & laser power 3. Collect spectrum Raman_Prep->Raman_Acq Raman_Proc Raman Spectrum Processing 1. Cosmic ray removal 2. Baseline correction 3. Peak picking & identification Raman_Acq->Raman_Proc Raman_Proc->Compare Confirm Structural Confirmation & Final Report Compare->Confirm

Caption: Parallel workflow for IR and Raman spectroscopic analysis.

Experimental Protocols

Protocol 1: FT-IR Analysis using Attenuated Total Reflectance (ATR)

The ATR technique is chosen for its simplicity and speed, as it requires virtually no sample preparation for solid powders, eliminating the need for KBr pellets which are susceptible to moisture.[16][17]

Methodology:

  • Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

  • Background Spectrum: With the clean, empty crystal, acquire a background spectrum. This is crucial to computationally remove signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.[17]

  • Data Acquisition: Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

Protocol 2: FT-Raman Spectroscopy Analysis

Raman spectroscopy's ability to analyze samples through glass or plastic containers with minimal preparation is a significant advantage.[9][10] Using a near-infrared laser (e.g., 785 nm or 1064 nm) is recommended to minimize potential sample fluorescence, which can overwhelm the weak Raman signal.

Methodology:

  • Sample Loading: Place a small amount of the solid sample into a glass vial or onto a microscope slide.

  • Instrument Setup: Place the sample into the spectrometer's sample holder.

  • Focusing: Use the instrument's viewing system to focus the laser onto a representative area of the sample.

  • Parameter Optimization: Set the laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample damage. Start with low laser power and gradually increase if necessary.

  • Data Acquisition: Acquire the Raman spectrum over a typical range of 3500-200 cm⁻¹.

  • Data Processing: The raw spectrum should be processed to remove cosmic ray artifacts and correct for any baseline drift.

Anticipated Spectral Data and Interpretation

The complementary nature of IR and Raman is most evident when predicting the intensities of key vibrational modes for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman IntensityRationale
N⁺-H Stretch (Ammonium Salt) 2800 - 2400 (broad)Strong Very Weak / InactiveHighly polar bond; large change in dipole moment during vibration.
Aromatic C-H Stretch 3100 - 3000MediumStrongSymmetric stretching of C-H bonds on the rings leads to high polarizability change.
Aliphatic C-H Stretch 3000 - 2850Medium-StrongMedium-StrongBoth IR and Raman active, useful for confirming the ethylamine backbone.
Aromatic C=C Stretch 1610 - 1580, 1500 - 1450MediumStrong Ring breathing modes are highly symmetric, causing a large change in polarizability.
N-H Bend 1600 - 1500Medium-StrongWeakPolar vibration, typically strong in IR.
Aliphatic C-H Bend 1470 - 1350MediumMediumStandard bending modes for CH, CH₂, and CH₃ groups.
C-N Stretch 1250 - 1020MediumMediumProvides information about the amine linkage.
Aromatic C-H Out-of-Plane Bend 900 - 675StrongWeakStrong IR signals are highly diagnostic for the ring substitution patterns.
C-Cl Stretch 750 - 550Medium-WeakMedium-StrongThe C-Cl bond is less polar than C-O or N-H but has a polarizable electron cloud.

Key Interpretive Points:

  • Confirmation of Salt Form: The most definitive evidence for the hydrochloride salt will be the very strong, broad absorption band in the IR spectrum between 2400-2800 cm⁻¹. This feature is characteristic of an ammonium (R₂NH₂⁺) stretch and will be virtually absent in the Raman spectrum.

  • Aromatic System: The Raman spectrum will provide superior detail for the aromatic rings, with sharp, strong peaks for the C=C stretching modes.[7] These signals confirm the presence of the phenyl and chlorobenzyl moieties.

  • Substitution Pattern: The strong peaks in the "fingerprint" region of the IR spectrum (below 1200 cm⁻¹) corresponding to C-H out-of-plane bending are highly diagnostic for determining the substitution pattern on the aromatic rings.[18]

Head-to-Head Comparison: IR vs. Raman for This Application

FeatureFT-IR SpectroscopyFT-Raman Spectroscopy
Fundamental Principle Measures absorption of IR radiation.[6]Measures inelastic scattering of laser light.
Selection Rule Requires a change in dipole moment.[5]Requires a change in polarizability.[5]
Key Strength (This Molecule) Excellent for confirming the polar N⁺-H bond of the hydrochloride salt.Excellent for characterizing the non-polar aromatic rings and C-Cl bond.
Sample Preparation Minimal with ATR accessory.[17]Minimal to none; can analyze through glass.[10][19]
Water Interference Strong interference; O-H bands can obscure the spectrum.[5]Very weak interference; ideal for aqueous samples (though not applicable here).[5][10]
Potential Limitations KBr pellets are hygroscopic; strong water bands can be an issue if not using ATR.Sample fluorescence can obscure the weak Raman signal.
Spatial Resolution Diffraction-limited (~5-15 µm).[11]Can achieve sub-micron resolution with a Raman microscope.[7][11]
Speed Typically very fast (under 1 minute).Can require longer acquisition times to improve signal-to-noise.[11]

Conclusion and Recommendations

For the comprehensive structural analysis of N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, IR and Raman spectroscopy are not competing techniques but powerful, complementary partners.

  • FT-IR spectroscopy should be the primary choice for rapid and definitive confirmation of the hydrochloride salt form. The presence of a strong, broad N⁺-H stretching band is an unmistakable indicator that is easily and quickly measured, particularly with an ATR accessory.

  • Raman spectroscopy provides invaluable confirmatory data, offering a superior characterization of the aromatic ring systems and the carbon-chlorine bond. Its sharp, well-resolved peaks in the fingerprint region serve as an excellent tool for identifying specific polymorphs or for library matching.[3]

Final Recommendation: To achieve the highest level of confidence in structural elucidation, it is best practice to acquire both FT-IR and Raman spectra. The IR spectrum confirms the crucial salt functionality, while the Raman spectrum provides a detailed and robust fingerprint of the underlying carbon skeleton. Together, they provide a self-validating analytical system that leaves little room for ambiguity.

References

  • (2-Chlorobenzyl)(1-phenylethyl)amine: A Comprehensive Technical Guide. Benchchem.
  • Guide to Raman Spectroscopy. Bruker.
  • CAS 13541-48-5 | N-(2-Chlorobenzyl)-1-phenylethanamine hydrochloride. Synblock.
  • N-BENZYL-1-PHENYLETHYLAMINE. precisionFDA.
  • CAS 156-28-5: 2-Phenylethylamine hydrochloride. CymitQuimica.
  • 2-Phenylethylamine. American Chemical Society.
  • Sample preparation for FT-IR. University of California, Irvine.
  • 1st Sample prepar
  • Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Photonics Spectra.
  • Raman Spectroscopy for Pharma.
  • SAFETY DATA SHEET - (R)-(+)-N-Benzyl-1-phenylethylamine. Fisher Scientific.
  • Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning.
  • Raman-based evaluation of cells and tissues: Sample preparation and hyperspectral d
  • Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Cole-Parmer.
  • Sample Preparation – FT-IR/ATR.
  • SAFETY DATA SHEET - 2-Phenylethylamine. MilliporeSigma.
  • Infrared or Raman Spectroscopy?. Edinburgh Instruments.
  • What is Raman Spectroscopy? Principles Overview. Agilent.
  • 2-Phenylethylamine HCl Safety D
  • What Is the Basic Principle of IR Spectroscopy?
  • Raman spectroscopy in pharmaceutical analysis. European Pharmaceutical Review.
  • Sampling Flexibility for Raman Spectroscopy. Kaiser Optical Systems, Inc..
  • INFRARED SPECTROSCOPY. PHARMD GURU.
  • Infrared Spectroscopy. ACS Reagent Chemicals.
  • Sampling Techniques for FTIR Spectroscopy. JASCO Inc..
  • ExperimentRamanSpectroscopy Document
  • SAFETY DATA SHEET - (S)-(-)-N-Benzyl-.alpha.-methylbenzylamine. Thermo Fisher Scientific.
  • IR vs Raman Spectroscopy.
  • How to Prepare Samples and Analyze Infrared Spectra?. Alfa Chemistry.
  • Raman or Infrared Spectroscopy----Can You Really Tell Them Apart?. Universallab.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. Contract Pharma.
  • An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. TRI Princeton.
  • Infrared (IR)

Sources

Validation

Benchmarking Synthesis Routes for N-(2-chlorobenzyl)-1-phenylethanamine Hydrochloride (Clobenzorex API)

As pharmaceutical manufacturing pivots toward sustainable practices, the synthesis of active pharmaceutical ingredients (APIs) must be rigorously evaluated not just for yield, but for mass efficiency and life-cycle envir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical manufacturing pivots toward sustainable practices, the synthesis of active pharmaceutical ingredients (APIs) must be rigorously evaluated not just for yield, but for mass efficiency and life-cycle environmental impact. N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride—commonly known as the anorectic amphetamine prodrug clobenzorex—serves as an excellent benchmark molecule.

Its core structural motif requires the formation of a carbon-nitrogen bond, universally achieved via reductive amination[1]. However, the choice of hydride source and reaction medium drastically alters the process's scalability, safety, and E-factor (mass of waste per mass of product). This guide objectively benchmarks three distinct synthetic routes: classical batch chemical reduction, continuous flow hydrosilylation, and a state-of-the-art preparative electrochemical reductive amination (ERA).

Core Mechanistic Pathway

Regardless of the specific technology used, the synthesis of clobenzorex fundamentally relies on a two-step reductive amination sequence[2]. First, the nucleophilic primary amine (amphetamine) attacks the electrophilic carbonyl of 2-chlorobenzaldehyde. Subsequent dehydration yields a Schiff base (imine) intermediate. This imine is then reduced to a secondary amine and precipitated as a hydrochloride salt.

Pathway A Amphetamine C Schiff Base (Imine) A->C Condensation (-H2O) B 2-Chlorobenzaldehyde B->C D Clobenzorex Free Base C->D Reduction (Hydride or e-) E Clobenzorex HCl D->E HCl

Figure 1: General reductive amination pathway for Clobenzorex HCl synthesis.

Benchmarking the Synthetic Routes

Route A: Classical Chemical Reduction (The Benchmark)

The traditional approach utilizes sodium borohydride ( NaBH4​ ) in methanol[3]. The borohydride anion acts as a direct hydride donor to the electrophilic imine carbon.

  • Causality & E-E-A-T Analysis: While NaBH4​ is inexpensive and relatively safe, this route generates stoichiometric boron waste. Furthermore, the reliance on aqueous workups with unrecoverable organic extraction solvents drives the E-factor unacceptably high for modern green chemistry standards.

  • Self-Validating Protocol:

    • Condensation: Charge a reactor with amphetamine (1.0 eq) and 2-chlorobenzaldehyde (1.0 eq) in methanol (0.5 M). Stir at 25 °C for 2 hours. Validation: Confirm complete consumption of the aldehyde via TLC (UV active) to ensure full Schiff base formation before proceeding.

    • Reduction: Cool the mixture to 0 °C. Slowly add NaBH4​ (1.5 eq) in portions to safely manage the exothermic hydrogen gas evolution.

    • Workup: Stir for 2 hours at room temperature, then quench with distilled water. Extract with ethyl acetate (3x). Dry the combined organic phases over anhydrous Na2​SO4​ and concentrate.

    • Salt Formation: Dissolve the free base in anhydrous diethyl ether. Bubble anhydrous HCl gas until precipitation ceases. Filter and dry the API.

Route B: Continuous Flow Hydrosilylation

Pioneered in modern flow chemistry, this route employs a hydrosilane (e.g., triethylsilane, Et3​SiH ) as the hydride source within a continuous microreactor[3].

  • Causality & E-E-A-T Analysis: Flow chemistry drastically reduces residence times from hours to minutes by maximizing heat and mass transfer. It achieves an exceptionally low E-factor at the reactor level. However, a holistic Life Cycle Assessment (LCA) reveals a critical flaw: Et3​SiH carries a severe environmental burden upstream during its industrial manufacture, offsetting the downstream green metrics[3].

  • Self-Validating Protocol:

    • Feed Preparation: Prepare a homogenous feed solution of the pre-formed imine (0.5 M) and Et3​SiH (1.2 eq) in a compatible solvent (e.g., THF).

    • Flow Execution: Pump the solution via an HPLC pump into a continuous flow microreactor heated to 60 °C.

    • Validation: Set the flow rate to achieve a strict 10-minute residence time. Monitor the steady-state output via inline IR spectroscopy, tracking the disappearance of the imine C=N stretch at ~1640 cm⁻¹.

    • Isolation: Collect the effluent, remove silanol byproducts under vacuum, and precipitate the hydrochloride salt.

Route C: Preparative Electrochemical Reductive Amination (ERA)

A demonstrates a waste-minimized electrochemical protocol for clobenzorex[3]. This method replaces chemical reductants with cathodic electron transfer.

  • Causality & E-E-A-T Analysis: This route is a masterclass in solvent and electrolyte design. It utilizes an acetonitrile-water ( MeCN:H2​O ) minimum-boiling azeotrope. The water provides necessary conductivity (lowering energy consumption) and acts as a proton source, while the azeotrope allows the entire solvent system to be recovered via simple distillation[4]. Tetraethylammonium bromide (TEABr) is chosen as the electrolyte because LCA data proves it has the lowest environmental endpoint value among its peers[3]. Finally, an aluminum anode is used as a sacrificial electrode ( Al→Al3++3e− ) to prevent the unwanted oxidation of the solvent or the amine product.

  • Self-Validating Protocol:

    • Cell Setup: In a 10 mL undivided electrochemical cell, dissolve amphetamine (3.0 mmol), 2-chlorobenzaldehyde (3.0 mmol), and TEABr (3.0 mmol) in 3.0 mL of MeCN:H2​O azeotrope.

    • Electrodes: Equip the cell with an Aluminum plate anode and a Graphite plate cathode.

    • Electrolysis & Validation: Connect to a DC power supply and apply a constant current of 300 mA. Validation: Continuously monitor the cell potential; a stable, low voltage confirms the azeotrope is providing adequate conductivity.

    • Reaction: Pass a total charge of 2.75 F/mol (approx. 45 minutes).

    • Isolation: Evaporate and recover the azeotropic solvent under reduced pressure. Extract the residue with ethyl acetate, filter through a short silica pad to remove aluminum salts, and precipitate the clobenzorex hydrochloride salt using ethereal HCl (78% yield).

Electro Power Power Supply (300 mA Constant Current) Anode Al Anode (+) Oxidation Power->Anode e- pull Cell Undivided Cell MeCN-H2O az. + TEABr Anode->Cell Cathode Graphite Cathode (-) Imine Reduction Cathode->Power e- push Cathode->Cell

Figure 2: Preparative electrochemical cell configuration for one-step reductive amination.

Quantitative Benchmarking Data

The following table summarizes the performance and sustainability metrics of the three evaluated routes based on recent comparative literature[3]:

MetricRoute A: Classical BatchRoute B: Continuous FlowRoute C: Electrochemical (ERA)
Reductant / Electron Source NaBH4​ Et3​SiH Cathodic e− (Graphite)
Solvent System MethanolOrganic Solvent (Various) MeCN:H2​O Azeotrope
Typical Yield ~80-85%>90%78%
Reaction Time 2 - 6 hours< 10 minutes~45 minutes
E-Factor (Waste Metric) High (>50)Low (<10)3.69 (Excellent)
LCA Environmental Profile Moderate (Solvent waste)Poor (Silane upstream burden)Excellent (Recoverable solvent)

Conclusion

The transition from traditional batch chemical reduction to electrochemical reductive amination represents a necessary paradigm shift in API synthesis. While continuous flow hydrosilylation optimizes physical reactor efficiency, the electrochemical route (Route C) offers the most holistic sustainability profile. By leveraging a recoverable azeotropic solvent, a low-toxicity electrolyte (TEABr), and traceless electrons as the reducing agent, drug development professionals can synthesize clobenzorex with an exceptional E-factor of 3.69 without inheriting the hidden upstream environmental costs of complex chemical reductants.

References

  • Clobenzorex - Wikipedia, Wikimedia Foundation,[Link]

  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment, Green Chemistry (RSC Publishing),[Link]

Sources

Safety & Regulatory Compliance

Safety

The Chemical Logic of Disposal: N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Here is the comprehensive laboratory safety and disposal guide for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, designed for researchers and environmental health and safety (EHS) professionals. N-(2-chlorobenzyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory safety and disposal guide for N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride, designed for researchers and environmental health and safety (EHS) professionals.

N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride (CAS: 13541-48-5) is a synthetic secondary amine salt frequently utilized in pharmacological research and drug development[1]. While standard laboratory safety protocols apply, the specific structural features of this molecule—namely the covalently bound chlorine atom on the benzyl ring and the hydrochloride salt form—dictate strict downstream waste management strategies[2].

Treating this compound as generic organic waste is a critical operational failure. The presence of halogens requires specialized routing to prevent severe environmental contamination and damage to standard incineration infrastructure.

Physicochemical & Hazard Profile

Understanding the physical properties of the compound is the first step in designing a self-validating disposal protocol.

PropertyValue / DescriptionOperational Implication
CAS Number 13541-48-5[2]Primary identifier for EHS waste manifesting.
Molecular Formula C15H17Cl2N (C15H16ClN · HCl)[3]Indicates dual chlorine presence (covalent and ionic).
Molecular Weight 282.21 g/mol [1]Used for molarity calculations in aqueous waste.
Physical State Solid (typically crystalline powder)Prone to aerosolization; handle in a fume hood.
Solubility High in water/polar solventsAqueous waste streams will retain the dissolved API.
Hazard Class Irritant / Halogenated Organic[4]Must be segregated from non-halogenated waste.

Mechanistic Rationale for Halogenated Segregation

The most critical rule in managing N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride is strict segregation into Halogenated Organic Waste .

The Causality: Standard organic waste is often incinerated at lower temperatures or used for fuel blending. If a chlorinated compound like N-(2-chlorobenzyl)-1-phenylethanamine is introduced into a standard incinerator, the incomplete combustion of the chlorinated aromatic ring can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known.

Furthermore, the combustion of the hydrochloride salt generates hydrogen chloride (HCl) gas. Halogenated waste streams are specifically routed to high-temperature incinerators (typically >1100°C) equipped with alkaline wet scrubbers (using NaOH or Ca(OH)2) to neutralize the corrosive HCl exhaust before it reaches the atmosphere.

Step-by-Step Disposal Methodologies

Implement the following protocols based on the physical state of the waste generated during your workflow.

Protocol A: Disposal of Solid Reagent Waste

Applies to expired bulk powder, contaminated weighing paper, and empty primary containers.

  • Primary Containment: Do not attempt to dissolve solid waste for disposal. Keep unused or expired powder in its original glass vial. For contaminated consumables (weigh boats, spatulas), place them in a puncture-resistant, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as: "Hazardous Solid Waste - Halogenated Organics (Contains N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride)."

  • Storage: Store in a designated solid waste accumulation area. Ensure it is kept away from strong oxidizing agents, which can react with the amine functional group.

Protocol B: Disposal of Organic Liquid Waste

Applies to post-reaction filtrates, chromatography fractions, or solvent extractions.

  • Compatibility Verification: Ensure the solvent matrix (e.g., Dichloromethane, Methanol, Ethyl Acetate) does not contain highly reactive incompatible agents (e.g., concentrated nitric acid, strong hydrides).

  • Transfer: In a certified chemical fume hood, carefully pour the solution into a red-coded or explicitly labeled Halogenated Solvent Waste Carboy .

  • Volume Tracking: Log the approximate concentration and volume of the amine added to the carboy to maintain an accurate EHS waste manifest.

Protocol C: Disposal of Aqueous Waste

Applies to biological assay buffers or aqueous extraction layers.

  • pH Assessment: Because this compound is a hydrochloride salt, concentrated aqueous solutions may exhibit mild acidity. Test the pH using indicator strips.

  • Neutralization (If Required): If the pH is below 5.0, slowly adjust the pH to a neutral range (6.0 - 8.0) using dilute Sodium Hydroxide (1M NaOH) while stirring. Note: Neutralizing the solution may cause the free-base form of N-(2-chlorobenzyl)-1-phenylethanamine to precipitate out of the aqueous phase.

  • Collection: Do not pour down the municipal drain. Collect in an EHS-approved Aqueous Waste container, noting the presence of trace halogenated active pharmaceutical ingredients (APIs).

Waste Routing Decision Matrix

Below is the logical workflow for routing N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride waste to ensure regulatory compliance and environmental safety.

G Start N-(2-chlorobenzyl)-1-phenylethanamine HCl Waste Generation State Determine Physical State of the Waste Start->State Solid Solid Powder or Contaminated Consumables State->Solid Liquid Liquid Solution (Reaction Matrix/Buffer) State->Liquid HalWaste Halogenated Organic Waste Stream (Strict Segregation Required) Solid->HalWaste OrgSolv Dissolved in Organic Solvents Liquid->OrgSolv AqSolv Dissolved in Aqueous Buffers Liquid->AqSolv OrgSolv->HalWaste AqWaste Aqueous Waste Stream (Adjust pH to 6-8) AqSolv->AqWaste Incineration High-Temperature Incineration (Equipped with Alkaline Scrubbers) HalWaste->Incineration AqWaste->Incineration

Caption: Decision matrix for the segregation and disposal routing of halogenated amine hydrochloride waste.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.